molecular formula C7H7NO4 B3376523 Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate CAS No. 121020-69-7

Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate

Cat. No.: B3376523
CAS No.: 121020-69-7
M. Wt: 169.13 g/mol
InChI Key: RYSQZTWXZAZOHZ-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-10-6(9)5(4-8)7-11-2-3-12-7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSQZTWXZAZOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C1OCCO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Zwitterionic Frontier: A Technical Guide to Push-Pull Alkenes with 1,3-Dioxolane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide dissects the physicochemical and reactive properties of push-pull alkenes incorporating 1,3-dioxolane rings . These molecules represent a unique class of polarized ethylenes where the 1,3-dioxolane moiety acts as a powerful electron donor (the "push"), coupled via an exocyclic double bond to an electron-withdrawing group (the "pull") or reacting within a ring-strain release system.

The resulting electronic architecture creates a "chemical chameleon": a molecule that can behave as a stable zwitterion, a highly reactive monomer for radical ring-opening polymerization (rROP), or a pH-sensitive trigger for prodrug delivery. This guide moves beyond basic definitions to explore the causality of their reactivity, synthetic protocols, and applications in modern drug development.

Electronic Architecture & Physicochemical Properties

The defining feature of these molecules is the polarized exocyclic double bond . Unlike standard alkenes, the


-electron density is not shared equally.
The "Push-Pull" Mechanism

The oxygen atoms in the 1,3-dioxolane ring possess lone pairs that donate electron density into the


-system (mesomeric effect +M). When an electron-withdrawing group (EWG)—such as a nitrile, ester, or sulfonyl group—is attached to the exocyclic carbon, the molecule adopts a significant zwitterionic character.
  • Rotational Barrier: The C=C bond exhibits a reduced rotational barrier compared to ethylene (62 kcal/mol).[1] In strong push-pull systems (e.g., 2-(dicyanomethylene)-1,3-dioxolane), the bond order decreases, allowing easier rotation and stabilizing the dipolar transition state.

  • Dipole Moment: These molecules exhibit large dipole moments (often > 5 D), making them highly soluble in polar aprotic solvents (DMSO, DMF) but less soluble in non-polar hydrocarbons.

Visualization: Electronic Resonance

The following diagram illustrates the resonance contribution that dictates the reactivity of the


-carbon (nucleophilic center in ketene acetals, but electrophilic in strong push-pull systems depending on the EWG strength).

Resonance Neutral Neutral Form (Dioxolane=C-EWG) Zwitterion Zwitterionic Form (Dioxolane(+) - C(-)-EWG) Neutral->Zwitterion Resonance (Electron Donation) Reactivity Reactivity Consequence: High Dipole & Nucleophilic Susceptibility at C2 Zwitterion->Reactivity Dictates

Figure 1: Resonance structures showing the electron donation from the dioxolane oxygens (Push) to the external acceptor (Pull), creating a polarized zwitterionic species.

Synthetic Pathways: Construction of the Core

Synthesis of these labile systems requires strict exclusion of moisture, as the acetal functionality is acid-sensitive. Two primary pathways are dominant: Transacetalization/Elimination (for monomers) and Knoevenagel Condensation (for stabilized push-pull systems).

Protocol: Synthesis of 2-Methylene-1,3-Dioxolane Derivatives

Target: Synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a benchmark monomer for degradable vinyl polymers.

Reagents:

  • Chloroacetaldehyde dimethyl acetal[2]

  • Styrene glycol (1-phenyl-1,2-ethanediol)

  • 
    -Toluenesulfonic acid (catalyst)[3]
    
  • Potassium tert-butoxide (

    
    -BuOK)
    

Step-by-Step Methodology:

  • Acetal Exchange (The Precursor):

    • Mix styrene glycol (1.0 eq) and chloroacetaldehyde dimethyl acetal (1.2 eq) in toluene.

    • Add catalytic

      
      -TsOH (0.5 mol%).
      
    • Heat to reflux with a Dean-Stark trap to remove methanol continuously. Critical: Driving the equilibrium by MeOH removal is essential for yield.

    • Validation: Monitor by TLC until glycol spot disappears. Isolate 2-(chloromethyl)-4-phenyl-1,3-dioxolane.[2]

  • Dehydrohalogenation (The Double Bond Formation):

    • Dissolve the chloromethyl intermediate in dry THF under Argon.

    • Cool to 0°C. Add

      
      -BuOK (1.5 eq) slowly to prevent polymerization.
      
    • Allow to warm to room temperature over 4 hours.

    • Purification: Vacuum distillation.[3] Note: Do not use silica gel chromatography (acidic sites will hydrolyze the ketene acetal). Use basic alumina if filtration is necessary.

Visualization: Synthetic Workflow

Synthesis Start Styrene Glycol + Chloroacetal Inter Intermediate: 2-chloromethyl-1,3-dioxolane Start->Inter -MeOH (Dean-Stark) Elimination Elimination: t-BuOK / THF / 0°C Inter->Elimination -HCl Product Product: 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) Elimination->Product Distillation

Figure 2: Synthetic route for MPDL via transacetalization and base-mediated elimination.

Reactivity Matrix: Polymerization & Hydrolysis[4]

The utility of 1,3-dioxolane alkenes lies in their dual reactivity: Radical Ring-Opening Polymerization (rROP) for materials science and Acid-Catalyzed Hydrolysis for drug delivery.

Radical Ring-Opening Polymerization (rROP)

Unlike standard vinyl monomers (like styrene) that polymerize through the double bond only, cyclic ketene acetals undergo a rearrangement.

  • Mechanism:

    • Radical adds to the exocyclic double bond.[2]

    • The resulting radical is unstable adjacent to two oxygens.

    • Ring Opening: The radical attacks the ring carbon, cleaving the C-O bond to relieve ring strain and form a stable ester radical.

    • Result: An ester group is inserted into the polymer backbone.[2]

Data Summary: Copolymerization Efficiency

Monomer Comonomer rROP % (Ring Opening) Application
MDO (7-membered) Vinyl Acetate ~100% Biodegradable packaging
MPDL (5-membered) MMA (Methyl Methacrylate) 40-90% (Temp dependent) Marine anti-fouling coatings

| BMDO (5-membered) | Styrene | <50% | Photodegradable plastics |

Visualization: The Bailey Mechanism (rROP)

rROP Initiator Radical (R•) Monomer Cyclic Ketene Acetal (MDO/MPDL) Initiator->Monomer Attack C=C Adduct Radical Adduct (Unstable) Monomer->Adduct Open Ring-Opened Ester Radical Adduct->Open Beta-Scission (Ring Opening) Polymer Polyester Backbone Open->Polymer Propagation

Figure 3: The "Bailey Mechanism" converting cyclic vinyl monomers into linear polyesters via radical ring opening.

Applications in Drug Discovery: The pH Switch

In medicinal chemistry, the 1,3-dioxolane push-pull system is exploited for its hydrolytic instability profile.

The Prodrug Logic

Push-pull alkenes (specifically ketene acetals) are stable at physiological pH (7.4) due to the lack of protons to activate the acetal oxygen. However, in the acidic microenvironment of a tumor (pH 6.[4]5) or the lysosome (pH 5.0), the "push" effect facilitates rapid protonation.

  • Mechanism: Protonation of the

    
    -carbon (or oxygen) 
    
    
    
    Formation of oxocarbenium ion
    
    
    Hydrolysis to ester + alcohol (payload).
  • Design Strategy: By attaching a cytotoxic drug to the dioxolane ring (via the glycol backbone during synthesis), the drug remains "masked" in circulation but is released upon endocytosis.

Comparative Hydrolysis Rates (Half-life at 37°C)
Linker TypepH 7.4 (Blood)pH 5.0 (Lysosome)Selectivity Ratio
Standard Hydrazone15.7 h2.0 h~8x
Push-Pull Dioxolane > 48 h < 10 min > 280x
Orthoester10 h15 min~40x

Insight: The push-pull dioxolane offers superior stability in blood compared to hydrazones, reducing systemic toxicity, while maintaining rapid release kinetics in acidic compartments.

References

  • Bailey, W. J., et al. "Radical Ring-Opening Polymerization of 2-Methylene-1,3-dioxolane." Journal of Polymer Science: Polymer Chemistry Edition, vol. 20, no. 11, 1982.

  • Agarwal, S. "Chemistry of Cyclic Ketene Acetals: Synthesis, Polymerization and Applications." Polymer Chemistry, vol. 1, no. 7, 2010.

  • Gillies, E. R., & Frechet, J. M. "Acetals as pH-Sensitive Linkages for Drug Delivery." Bioconjugate Chemistry, vol. 16, no. 2, 2005.

  • Sandström, J. "Static and Dynamic Stereochemistry of Push-Pull Ethylenes." Topics in Stereochemistry, vol. 14, 1983.

  • Tran, J., et al. "Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate." Polymer Chemistry, 2013.

Sources

The Amphoteric Nature of Cyano-Substituted Ketene Acetals: A Guide to Push-Pull Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity, synthesis, and application of cyano-substituted ketene acetals, focusing on their unique "push-pull" electronic structure that enables diverse transformations in drug discovery and organic synthesis.

Executive Summary

Cyano-substituted ketene acetals (e.g., dicyanoketene dimethyl acetal) represent a distinct class of push-pull alkenes . Their reactivity is defined by the competing electronic effects of electron-donating alkoxy groups ("push") and electron-withdrawing cyano groups ("pull"). This polarization creates a highly reactive


-carbon that is susceptible to nucleophilic attack, while the 

-system remains electron-rich enough to participate as a dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions. This guide provides a technical roadmap for leveraging these synthons to construct heterocyclic cores common in pharmaceutical agents.

Electronic Structure & Mechanistic Basis

The utility of cyano-ketene acetals stems from their polarized double bond. The oxygen lone pairs donate electron density into the


-system, while the nitrile groups withdraw it, stabilizing a negative charge on the 

-carbon.
The Push-Pull Resonance

This electronic distribution renders the


-carbon electrophilic (susceptible to nucleophiles like amines) and the 

-carbon nucleophilic (reactive towards electrophiles or as a dipolarophile).

PushPullResonance StructureA Neutral Form (RO)2C=C(CN)2 StructureB Zwitterionic Form (RO)2C⁺–C⁻(CN)2 StructureA->StructureB Resonance Reactivity Reactivity Profile StructureB->Reactivity Determines Note1 C-alpha: Electrophilic (Attacked by Amines) StructureB->Note1 Note2 C-beta: Nucleophilic (Attacked by Electrophiles) StructureB->Note2

Figure 1: Resonance contributions illustrating the polarized nature of dicyanoketene acetals.

Synthesis of Dicyanoketene Ethylene Acetal

A robust, scalable method for accessing the dicyanoketene core involves the reaction of tetracyanoethylene (TCNE) with ethylene glycol. This protocol avoids the use of unstable dicyanoketene gas.

Protocol: TCNE to Dicyanoketene Ethylene Acetal

Reaction:



Safety Warning: TCNE is toxic and evolves HCN during this reaction. All operations must be performed in a high-efficiency fume hood.

StepOperationCritical Parameter
1 Dissolution Dissolve Urea (0.33 eq) in distilled ethylene glycol. Urea acts as a scavenger/buffer.
2 Addition Add TCNE (1.0 eq) to the solution.
3 Heating Heat to 70–75°C with stirring. The solution will turn brownish-yellow.
4 Monitoring Reaction is complete when TCNE dissolves (approx. 15 mins). Do not overheat.
5 Isolation Cool in an ice bath. The product precipitates as crystals.
6 Purification Filter and wash with cold water. Recrystallize from ethanol if necessary.

Yield: Typically 75–85%. Characterization: M.P. 115–116.5°C.

Reactivity Profile & Applications

Heterocycle Synthesis (Nucleophilic Substitution)

The most valuable application in drug discovery is the reaction with binucleophiles (amidines, guanidines, hydrazines) to form heterocycles. The mechanism proceeds via:

  • Addition: Nucleophile attacks the electrophilic

    
    -carbon (acetal carbon).
    
  • Elimination: One alkoxy group is displaced.

  • Cyclization: The second nucleophilic site attacks the nitrile (or the modified core), followed by rearrangement/tautomerization.

Key Transformations:
  • With Amidines: Yields Pyrimidines .

  • With Hydrazines: Yields Aminopyrazoles .

  • With 2-Aminopyridine: Yields Pyrido[1,2-a]pyrimidines .

Cycloadditions (Inverse Electron Demand)

Despite the electron-withdrawing cyano groups, the alkoxy donors raise the HOMO energy sufficiently to allow these acetals to act as dienophiles in Inverse Electron Demand Diels-Alder (IEDDA) reactions with electron-deficient dienes (e.g., tetrazines, triazines).

  • Application: Bioorthogonal chemistry and synthesis of pyridazine derivatives.[1]

  • Selectivity: The reaction is highly regioselective, governed by the polarization of the ketene acetal.

Detailed Protocol: Synthesis of 4-Amino-5-cyanopyrimidines

This protocol describes the conversion of dicyanoketene dimethyl acetal (or ethylene acetal) into a functionalized pyrimidine, a scaffold found in numerous kinase inhibitors.

Reaction Scheme


Step-by-Step Methodology

Reagents:

  • Dicyanoketene ethylene acetal (1.0 eq)

  • Acetamidine hydrochloride (1.2 eq)

  • Sodium Ethoxide (2.5 eq)

  • Ethanol (Anhydrous)

Workflow:

  • Preparation of Base: Dissolve sodium metal in anhydrous ethanol to generate sodium ethoxide in situ (or use commercial NaOEt solution).

  • Mixing: Add acetamidine hydrochloride to the base solution and stir for 10 minutes to liberate the free base.

  • Addition: Add dicyanoketene ethylene acetal portion-wise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (SiO2, EtOAc/Hexane).

  • Workup:

    • Cool to room temperature.

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in water.

    • Neutralize with dilute acetic acid to precipitate the product.

  • Purification: Collect solid by filtration. Recrystallize from EtOH/DMF.

Mechanism & Pathway Visualization

PyrimidineSynthesis Start Start: Dicyanoketene Acetal + Amidine Inter1 Intermediate 1: Nucleophilic Attack at C-alpha (Displacement of Alkoxy) Start->Inter1 NaOEt, EtOH Inter2 Intermediate 2: N-C=C-CN Adduct Inter1->Inter2 -EtOH Cyclization Cyclization: Intramolecular Attack on Nitrile Inter2->Cyclization Heat Product Product: 4-Amino-5-cyano-pyrimidine Cyclization->Product Tautomerization

Figure 2: Mechanistic pathway for the conversion of dicyanoketene acetals to pyrimidines.

References

  • Middleton, W. J., & Engelhardt, V. A. (1958). Cyanocarbon Chemistry. II. Dicyanoketene Acyclic Acetals. Journal of the American Chemical Society. Link

  • Linn, W. J. (1969). Dicyanoketene Ethylene Acetal. Organic Syntheses, 49, 38. Link

  • Sauer, J. (1966). Diels-Alder Reactions with Inverse Electron Demand. Angewandte Chemie International Edition. Link

  • Junek, H., et al. (1976). Syntheses with Nitriles; XLII. Cyclizations of Dicyanoketene Acetals with Amidines.
  • Bogerdale, J., et al. (2018). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Science. Link

Sources

A Tale of Two Ylidenes: An In-depth Technical Guide to Dioxolane and Dithiane Ylidene Acetates for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, the precise construction of complex molecular architectures is paramount. The strategic choice of synthetic methodologies can dictate the success or failure of a multi-step synthesis. This guide delves into the nuanced differences between two classes of reactive intermediates: dioxolane and dithiane ylidene acetates. While structurally similar, the subtle substitution of oxygen with sulfur bestows upon these molecules a unique and divergent reactivity profile, offering distinct advantages and challenges for the discerning medicinal chemist.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of the chemical behaviors of these ylidenes, grounded in field-proven insights and supported by detailed experimental protocols.

Foundational Principles: The Ylidene Acetate Moiety and the Influence of the Heterocyclic Scaffold

At its core, a ylidene acetate is a vinyl acetate derivative where the double bond is exocyclic to a ring system. In the context of this guide, we will be exploring ylidenes attached to 1,3-dioxolane and 1,3-dithiane rings. These moieties are typically generated from their corresponding carbonyl precursors via olefination reactions.

The fundamental difference between these two systems lies in the heteroatoms within the five-membered ring: oxygen for dioxolanes and sulfur for dithianes. This seemingly minor change has profound implications for the electronic nature of the ylidene, its stability, and its subsequent reactivity.

Dioxolane Ylidene Acetates: The highly electronegative oxygen atoms in the dioxolane ring exert a strong inductive electron-withdrawing effect. This generally renders the exocyclic double bond more electron-deficient. Dioxolanes are well-known as acid-labile protecting groups for carbonyls, a property that extends to their ylidene derivatives.[1][2]

Dithiane Ylidene Acetates: Sulfur, being less electronegative and more polarizable than oxygen, has a more complex electronic influence. It can stabilize adjacent carbanions through the use of its d-orbitals, a key feature in the celebrated "umpolung" reactivity of dithianes.[3] This ability to stabilize negative charge can influence the reactivity of the adjacent ylidene system. Dithianes are significantly more stable to acidic conditions than their dioxolane counterparts but often require harsher, sometimes toxic, reagents for cleavage.[4]

Synthesis of Dioxolane and Dithiane Ylidene Acetates: A Comparative Overview

The construction of dioxolane and dithiane ylidene acetates primarily relies on two powerful olefination methodologies: the Horner-Wadsworth-Emmons (HWE) reaction and the Peterson olefination.

The Horner-Wadsworth-Emmons (HWE) Approach

The HWE reaction involves the reaction of a stabilized phosphonate carbanion with a carbonyl compound to yield an alkene.[5][6] For the synthesis of our target ylidenes, this translates to the reaction of a phosphonate reagent bearing the dioxolane or dithiane moiety with an acetylating agent or a ketone/aldehyde followed by acetylation.

Synthesis of the Key Phosphonate Precursors:

  • Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate: This reagent is typically synthesized via the Michaelis-Arbuzov reaction of 2-(bromomethyl)-1,3-dioxolane with triethyl phosphite.[7] The starting bromoacetal can be prepared from glycerol and bromoacetaldehyde or via other established methods.

  • Diethyl ((1,3-dithian-2-yl)methyl)phosphonate: The synthesis of this analog follows a similar Michaelis-Arbuzov strategy, starting from 2-(bromomethyl)-1,3-dithiane. This precursor can be obtained from the corresponding alcohol, which in turn is prepared by the reaction of 2-lithio-1,3-dithiane with formaldehyde.

HWE_Precursors cluster_dioxolane Dioxolane Precursor Synthesis cluster_dithiane Dithiane Precursor Synthesis Glycerol Glycerol Bromoacetaldehyde Bromoacetaldehyde BromoDioxolane 2-(Bromomethyl)-1,3-dioxolane TEP1 Triethyl phosphite DioxolanePhosphonate Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate Dithiane 1,3-Dithiane nBuLi n-BuLi LithioDithiane 2-Lithio-1,3-dithiane Formaldehyde Formaldehyde DithianeMethanol 2-(Hydroxymethyl)-1,3-dithiane PBr3 PBr3 BromoDithiane 2-(Bromomethyl)-1,3-dithiane TEP2 Triethyl phosphite DithianePhosphonate Diethyl ((1,3-dithian-2-yl)methyl)phosphonate

Figure 1: Synthetic routes to key Horner-Wadsworth-Emmons phosphonate precursors.
The Peterson Olefination Approach

The Peterson olefination utilizes an α-silyl carbanion, which reacts with a carbonyl compound to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under acidic or basic conditions to furnish the desired alkene.[8][9]

Synthesis of the Key Silyl Precursors:

  • 2-Trimethylsilyl-1,3-dioxolane: This reagent can be prepared by deprotonation of 1,3-dioxolane with a strong base such as n-butyllithium, followed by quenching with trimethylsilyl chloride.

  • 2-Trimethylsilyl-1,3-dithiane: This precursor is readily synthesized by deprotonation of 1,3-dithiane with n-butyllithium and subsequent reaction with trimethylsilyl chloride.[1]

Peterson_Precursors cluster_dioxolane_peterson Dioxolane Precursor Synthesis cluster_dithiane_peterson Dithiane Precursor Synthesis Dioxolane 1,3-Dioxolane nBuLi1 n-BuLi TMSCl1 TMS-Cl SilylatedDioxolane 2-Trimethylsilyl-1,3-dioxolane Dithiane_p 1,3-Dithiane nBuLi2 n-BuLi TMSCl2 TMS-Cl SilylatedDithiane 2-Trimethylsilyl-1,3-dithiane

Figure 2: Synthetic routes to key Peterson olefination silyl precursors.

Reactivity and Stability: A Head-to-Head Comparison

The divergent electronic properties of the dioxolane and dithiane rings directly translate to differences in the stability and reactivity of the corresponding ylidene acetates.

FeatureDioxolane Ylidene AcetatesDithiane Ylidene Acetates
Stability to Acid Highly labile; readily undergoes hydrolysis.[1]Generally stable to a wide range of acidic conditions.
Stability to Base Generally stable.Generally stable.
Reactivity towards Electrophiles The electron-deficient double bond is less reactive towards electrophiles compared to the dithiane analog.The more electron-rich double bond is more susceptible to electrophilic attack.
Reactivity towards Nucleophiles Susceptible to nucleophilic attack, particularly conjugate addition, facilitated by the electron-withdrawing nature of the dioxolane ring.Less prone to nucleophilic attack on the double bond compared to the dioxolane analog.
Hydrolysis Rapid hydrolysis under mild acidic conditions to regenerate the corresponding ketone/aldehyde.[10]Requires harsher conditions for hydrolysis, often employing heavy metal salts (e.g., HgCl₂) or oxidative methods.[11]

Experimental Protocols

Synthesis of Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate

Materials:

  • 2-(Bromomethyl)-1,3-dioxolane

  • Triethyl phosphite

  • Toluene (anhydrous)

Procedure:

  • To a solution of 2-(bromomethyl)-1,3-dioxolane (1.0 eq) in anhydrous toluene, add triethyl phosphite (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction to room temperature.

  • Remove the toluene and excess triethyl phosphite under reduced pressure.

  • The crude diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate can be purified by vacuum distillation.

Horner-Wadsworth-Emmons Reaction to form a Dioxolane Ylidene Acetate

Materials:

  • Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Acetyl chloride

Procedure:

  • Suspend sodium hydride (1.1 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C and add a solution of diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the resulting ylide solution to -78 °C and add acetyl chloride (1.1 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 2-Trimethylsilyl-1,3-dithiane

Materials:

  • 1,3-Dithiane

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Trimethylsilyl chloride (TMSCl)

Procedure:

  • Dissolve 1,3-dithiane (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -30 °C.

  • Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -25 °C.

  • Stir the resulting solution at -30 °C for 2 hours.

  • Add trimethylsilyl chloride (1.1 eq) dropwise at -30 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Peterson Olefination to form a Dithiane Ylidene Acetate

Materials:

  • 2-Trimethylsilyl-1,3-dithiane

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Acetic anhydride

Procedure:

  • Dissolve 2-trimethylsilyl-1,3-dithiane (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir the solution at -78 °C for 1 hour.

  • Add acetic anhydride (1.1 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Development: Strategic Considerations

The choice between a dioxolane and a dithiane ylidene acetate in a synthetic campaign is a strategic one, dictated by the downstream chemical transformations and the overall synthetic goals.

  • Dioxolane Ylidene Acetates as Latent Aldehydes: The acid lability of the dioxolane moiety makes these ylidenes excellent precursors for α,β-unsaturated aldehydes. This strategy is particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates where a masked aldehyde is required for a late-stage transformation. The dioxolane ring can be carried through several synthetic steps that are tolerant of its presence and then readily cleaved under mild acidic conditions to unmask the aldehyde functionality.[5][12]

  • Dithiane Ylidene Acetates for Robustness and Umpolung Chemistry: The enhanced stability of the dithiane ring allows for a wider range of chemical manipulations in its presence, including reactions that require strongly acidic or basic conditions.[4] Furthermore, the dithiane moiety itself can be a precursor to a carbonyl group via deprotection, or it can be further functionalized at the C2 position, leveraging the principles of umpolung chemistry.[3] Ketene dithioacetals have been utilized as versatile intermediates in the synthesis of various heterocyclic compounds with potential biological activity.[13][14]

Decision_Workflow Start Need to synthesize a ylidene acetate? Downstream_Chem Are downstream reactions acid-sensitive? Start->Downstream_Chem Late_Stage_Aldehyde Is a late-stage aldehyde deprotection required? Downstream_Chem->Late_Stage_Aldehyde Yes Robustness_Needed Is high stability to a wide range of reagents needed? Downstream_Chem->Robustness_Needed No Late_Stage_Aldehyde->Robustness_Needed No Use_Dioxolane Choose Dioxolane Ylidene Acetate Late_Stage_Aldehyde->Use_Dioxolane Yes Umpolung_Desired Is subsequent C2 functionalization (umpolung) desired? Robustness_Needed->Umpolung_Desired No Use_Dithiane Choose Dithiane Ylidene Acetate Robustness_Needed->Use_Dithiane Yes Umpolung_Desired->Use_Dioxolane No Umpolung_Desired->Use_Dithiane Yes

Figure 3: Decision-making workflow for selecting between dioxolane and dithiane ylidene acetates.

Conclusion

The choice between dioxolane and dithiane ylidene acetates is a testament to the power of subtle structural modifications in organic synthesis. Dioxolane ylidene acetates offer a convenient route to α,β-unsaturated aldehydes through their acid-labile nature, making them ideal for late-stage deprotection strategies. In contrast, dithiane ylidene acetates provide a more robust platform, compatible with a broader array of reaction conditions, and open the door to the powerful synthetic transformations of umpolung chemistry. A thorough understanding of the distinct reactivity profiles of these two ylidene systems empowers the medicinal chemist to make informed and strategic decisions, ultimately accelerating the path toward the discovery of new and life-saving therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1,3-Dioxolane in Pharmaceutical Synthesis and Formulation. [Link]

  • Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. J. Med. Chem. 2021, 64, 15, 10976–11019. [Link]

  • Gao, Y., et al. A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals. Org. Biomol. Chem., 2023, 21, 5530-5534. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angew. Chem. Int. Ed. 2017, 56, 49, 15728-15732. [Link]

  • ResearchGate. Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. [Link]

  • ResearchGate. Ketene dithioacetals in Organic Synthesis. [Link]

  • PubMed. Recent developments of ketene dithioacetal chemistry. [Link]

  • Semantic Scholar. Recent developments of ketene dithioacetal chemistry. [Link]

  • Scribd. Chemistry of 1,3-Dithiane. [Link]

  • Wikipedia. Peterson olefination. [Link]

  • Organic Chemistry Portal. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. [Link]

  • ResearchGate. ChemInform Abstract: Recent Developments of Ketene Dithioacetal Chemistry. [Link]

  • ACS Publications. Reactions of ketene acetals, ketene thioacetals, and ketene aminals with dialkyl azodicarboxylate esters. [Link]

  • PMC. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. [Link]

  • ACS Publications. Chemistry of Ketene N,S-Acetals: An Overview. [Link]

  • University of Windsor. The role of 1,3-dithianes in natural product synthesis. [Link]

  • RSC Publishing. New developments in the Peterson olefination reaction. [Link]

  • ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals. [Link]

  • Queen's University Belfast. Aza-Peterson olefinations: rapid synthesis of (E)-alkenes. [Link]

  • The Moeller Research Group. Anodic Cyclization Reactions: Reversing the Polarity of Ketene Dithioacetal Groups. [Link]

  • ResearchGate. Chemistry of Ketene N,S-Acetals: An Overview. [Link]

  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Phosphorus, Sulfur, and Silicon and the Related Elements 2011, 186, 10, 2135-2142. [Link]

  • Growing Science. Synthesis of novel ketene dithioacetals via one pot reaction. [Link]

  • PMC. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]

  • The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Pharmaceuticals 2023, 16, 9, 1234. [Link]

  • Scribd. Chemistry of 1,3-Dithiane. [Link]

  • ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. [Link]

  • Google Patents. PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE.
  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

  • Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. J. Sulfur Chem. 2021, 42, 6, 655-666. [Link]

  • MDPI. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. [Link]

  • Organic Chemistry Portal. Corey-Seebach Reaction. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. [Link]

Sources

Technical Guide: Applications of Functionalized Ketene Acetals in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Functionalized ketene acetals (FKAs)—encompassing silyl ketene acetals (SKAs), ketene dithioacetals, and ketene aminals—represent a class of "chameleon" reagents in organic synthesis. Their utility in drug development stems from their dual reactivity: they act as potent nucleophiles in Mukaiyama-type additions and as electron-rich dienophiles in Inverse Electron Demand Diels-Alder (IEDDA) reactions.

This guide moves beyond standard textbook definitions to explore the practical application of FKAs in constructing privileged heterocyclic scaffolds (coumarins,


-lactams, quinolines). It focuses on atom-economical cascades and stereoselective protocols essential for modern medicinal chemistry.

Mechanistic Foundations: The Nucleophilic-Dienophilic Duality

To deploy FKAs effectively, one must master their electronic profile. Unlike simple enol ethers, the additional heteroatom donation raises the HOMO energy, making them exceptional nucleophiles and highly reactive partners in cycloadditions with electron-deficient dienes.

Electronic Activation Modes
  • Nucleophilic Mode (Mukaiyama Type): The silicon-oxygen bond in SKAs is weak/labile. Lewis Acid (LA) coordination to an electrophile (imine/aldehyde) triggers nucleophilic attack from the

    
    -carbon.
    
  • Dienophilic Mode (IEDDA): In cycloadditions, the FKA acts as the electron-rich component (high HOMO). It reacts rapidly with electron-poor dienes (low LUMO), such as 1-azadienes or 1,2,4,5-tetrazines.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways available to a generic silyl ketene acetal based on the reaction partner and catalyst system.

FKA_Reactivity SKA Silyl Ketene Acetal (Electron-Rich) LA Lewis Acid (Sc(OTf)3, BF3) SKA->LA Activation IEDDA IEDDA Cycloaddition (Concerted [4+2]) SKA->IEDDA HOMO-LUMO Interaction Electrophile Electrophile (Imine/Aldehyde) Electrophile->LA Diene Electron-Poor Diene (1-Azadiene) Diene->IEDDA Mukaiyama Mukaiyama-Mannich/Aldol (Open Chain Intermediate) LA->Mukaiyama Nucleophilic Attack Lactam β-Lactam / Lactone Mukaiyama->Lactam Cyclization Quinoline Quinoline / Pyridine IEDDA->Quinoline Aromatization

Figure 1: Divergent reactivity pathways of Silyl Ketene Acetals yielding distinct heterocyclic scaffolds.

The [N+2] Cycloaddition Paradigm: Quinoline & Coumarin Synthesis

Inverse Electron Demand Diels-Alder (IEDDA)

The IEDDA reaction is the premier method for synthesizing nitrogen-containing heterocycles using FKAs. By reacting an FKA with an electron-deficient 1-azadiene (often generated in situ from an aniline and an aldehyde), researchers can access tetrahydroquinolines with high regio- and diastereoselectivity.

Key Mechanistic Driver: The reaction is driven by the overlap between the HOMO of the ketene acetal and the LUMO of the azadiene. The presence of the acetal functionality ensures the resulting intermediate can be easily aromatized or hydrolyzed to functionalized quinolines.

Coumarin Synthesis via Ketene Dithioacetals

While SKAs are famous for aldol-type chemistry, ketene dithioacetals are indispensable for synthesizing sulfur-containing heterocycles and coumarins.

  • Reaction: Condensation of

    
    -oxoketene dithioacetals with salicylaldehydes.
    
  • Mechanism: Base-catalyzed Knoevenagel condensation followed by intramolecular transesterification (lactonization).

  • Advantage: This route avoids the harsh acidic conditions of the Pechmann condensation, allowing for sensitive functional groups.

Nucleophilic Attacks & Cyclization: The -Lactam Route

The synthesis of


-lactams (azetidin-2-ones) remains a cornerstone of antibiotic development. The Mukaiyama-Mannich  reaction offers a stereocontrolled entry into this scaffold using SKAs and imines.
Mechanistic Logic
  • Activation: A Lewis Acid activates the imine.[1]

  • Addition: The SKA attacks the imine carbon, forming a

    
    -amino ester silyl ether.
    
  • Cyclization: Under specific conditions (often requiring a second step or basic workup), the intermediate cyclizes to form the four-membered lactam ring.

Recent Innovation: One-pot protocols where the SKA is generated in situ from thioesters using TMSOTf and an amine base, then reacted immediately with the imine.[1] This prevents the isolation of unstable acetals.

Experimental Protocols

Protocol A: One-Pot Synthesis of -Lactams via In-Situ SKA Generation

Based on methodology adapted from mechanistic insights in J. Org. Chem. and Chem. Lett.

Objective: Synthesis of 3,4-disubstituted


-lactams from thioesters and imines.

Reagents:

  • Thioester (1.0 equiv)[1]

  • Imine (1.0 equiv)[1]

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Workflow:

  • SKA Generation: To a flame-dried flask under Argon containing the thioester in DCM (0.2 M) at 0°C, add DIPEA followed strictly by the dropwise addition of TMSOTf. Stir for 30 minutes. Visual Cue: Fuming may occur upon TMSOTf addition.

  • Mannich Addition: Cannulate the pre-formed imine solution (in DCM) into the reaction mixture at -78°C.

  • Reaction: Allow the mixture to warm to room temperature over 4 hours.

  • Quench/Cyclization: Quench with saturated NaHCO3. Extract with DCM. The crude often contains the open-chain

    
    -amino ester.
    
  • Ring Closure (if not spontaneous): Treat the crude residue with t-BuMgCl (2.0 equiv) in THF at 0°C to force cyclization to the

    
    -lactam.
    
Protocol B: IEDDA Synthesis of Quinoline Derivatives

Objective: Synthesis of 2-aryl-4-ethoxy-tetrahydroquinoline.

Reagents:

  • Aniline derivative (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • Ketene Diethyl Acetal (1.2 equiv)

  • Catalyst: Sc(OTf)3 (5 mol%) or Iodine (10 mol%)

  • Solvent: Acetonitrile (MeCN).

Workflow:

  • Imine Formation: Mix aniline and benzaldehyde in MeCN with MgSO4 (drying agent) for 1 hour to form the imine (1-azadiene precursor). Filter off MgSO4.

  • Cycloaddition: Add the catalyst (Sc(OTf)3) to the imine solution.

  • Addition: Add Ketene Diethyl Acetal dropwise at 0°C.

  • Stir: Stir at room temperature for 6-12 hours. Monitor by TLC (disappearance of imine).

  • Workup: Dilute with water, extract with EtOAc. Purification via silica gel chromatography.

Data & Comparison of Methodologies

The following table compares the efficiency of different FKA classes in heterocyclic synthesis.

FKA ClassPrimary ApplicationKey Reaction TypeCatalyst SystemTypical YieldAtom Economy
Silyl Ketene Acetals

-Lactams, Lactones
Mukaiyama-MannichLewis Acid (TiCl4, Sc(OTf)3)75-95%High
Ketene Dithioacetals Coumarins, ThiophenesKnoevenagel/CyclizationBase (Piperidine, NaOH)80-92%Moderate (Loss of thiol)
Ketene Aminals Pyrimidines, IndolesAza-Michael/CyclizationBrønsted Acid / Heat60-85%High
Cyclic Ketene Acetals Macrocycles, PolymersRing-Opening PolymerizationRadical / Cationic>90%Very High

Visualizing the One-Pot -Lactam Workflow

This diagram details the logic flow for Protocol A, highlighting the critical in situ generation step that avoids isolation of unstable intermediates.

BetaLactam_Synthesis Start Start: Thioester + DIPEA Activation Add TMSOTf (0°C) Generates Silyl Ketene Acetal (In Situ) Start->Activation Silylation Addition Add Imine (-78°C) Mukaiyama-Mannich Addition Activation->Addition Nucleophilic Attack Intermediate Open Chain β-amino Silyl Ester Addition->Intermediate C-C Bond Formation Cyclization Cyclization Step (t-BuMgCl or spontaneous) Intermediate->Cyclization Ring Closure Product Final Product: β-Lactam (Azetidin-2-one) Cyclization->Product Isolation

Figure 2: Step-wise logic for the one-pot synthesis of


-lactams avoiding SKA isolation.

References

  • RSC Publishing. (2011). Brønsted acid catalyzed annulations of ketene dithioacetals: synthesis of 3-aryl coumarins and indenes. Organic & Biomolecular Chemistry.[2][3][4][5][6][7][8] Link

  • Organic Chemistry Portal. (2006). Coumarin Synthesis via Condensation of Aroylketene Dithioacetals.[6] J. Org.[6] Chem. Link

  • National Institutes of Health (PMC). (2016). Chemistry of Ketene N,S-Acetals: An Overview. Chemical Reviews.[9] Link (Note: Link directs to related PMC content or DOI landing).

  • Oxford Academic. (2005). One-pot Synthesis of β-Lactams from Aldimines and Ketene Silyl Acetals.[5] Chemistry Letters.[5][6] Link

  • Wikipedia / General Reference. Inverse electron-demand Diels–Alder reaction.[10] (For mechanistic grounding on FMO theory). Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-step synthetic pathway for the preparation of methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (Target Molecule). Unlike direct condensation methods which often yield low selectivity, this protocol utilizes a ketene dithioacetal intermediate. This "push-pull" alkene system allows for the controlled substitution of sulfur leaving groups with ethylene glycol, ensuring high yield and purity. This compound is a critical building block for the synthesis of complex heterocyclic pharmaceuticals, including pyrimidines and coumarins.

Retrosynthetic Analysis & Strategy

The target molecule is a cyclic ketene acetal.[1] Direct formation from methyl cyanoacetate and ethylene carbonate or similar reagents is often inefficient due to polymerization side reactions.

The most reliable disconnection involves the displacement of methylthio groups from an activated ketene dithioacetal.

Strategic Workflow:

  • Activation: Conversion of methyl cyanoacetate to the ketene dithioacetal using carbon disulfide (

    
    ) and methyl iodide (MeI).
    
  • Cyclization: Nucleophilic substitution of the dithioacetal with ethylene glycol to form the 1,3-dioxolane ring.

Retrosynthesis Target Target Molecule (Cyclic Ketene Acetal) Inter Intermediate (Ketene Dithioacetal) Target->Inter Glycol Exchange Inter->Target Step 2: Ethylene Glycol, Heat Start Methyl Cyanoacetate Inter->Start CS2 / MeI Start->Inter Step 1: CS2, Base, MeI

Figure 1: Retrosynthetic logic and forward synthesis workflow.

Experimental Protocols

Step 1: Synthesis of Methyl 2-cyano-3,3-bis(methylthio)acrylate

This step creates the electrophilic "push-pull" alkene intermediate. The electron-withdrawing cyano and ester groups activate the


-carbon, making it susceptible to nucleophilic attack in the subsequent step.

Reagents:

  • Methyl cyanoacetate (1.0 eq)[2]

  • Carbon disulfide (

    
    ) (1.0 eq)
    
  • Potassium carbonate (

    
    ) (anhydrous, 1.2 eq)
    
  • Methyl Iodide (MeI) (2.2 eq) [Alternative: Dimethyl Sulfate]

  • Solvent: Dimethylformamide (DMF)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Ensure the system is under an inert atmosphere (

    
     or Ar).
    
  • Base Suspension: Charge the flask with DMF (5 mL per gram of substrate) and

    
     (1.2 eq). Cool the suspension to 0–5 °C using an ice bath.
    
  • Addition 1: Add methyl cyanoacetate (1.0 eq) dropwise. Stir for 15 minutes.

  • CS2 Addition: Add

    
     (1.0 eq) dropwise, maintaining the temperature below 10 °C. The mixture will turn yellow/orange, indicating the formation of the dithiolate salt. Stir for 30 minutes at room temperature.
    
  • Alkylation: Cool the mixture back to 0–5 °C. Add Methyl Iodide (2.2 eq) dropwise. Caution: This reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours.

  • Workup: Pour the reaction mixture into ice water (10x volume). The product usually precipitates as a solid.

  • Purification: Filter the solid. If an oil forms, extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate. Recrystallize from ethanol if necessary.
    

Key Observation: The product should be a crystalline solid (typically light yellow). Yield Expectation: 75–85%

Step 2: Synthesis of this compound

In this step, the bidentate nucleophile (ethylene glycol) displaces the two methylthio groups.

Reagents:

  • Methyl 2-cyano-3,3-bis(methylthio)acrylate (Intermediate from Step 1)

  • Ethylene Glycol (1.2 – 1.5 eq)

  • Solvent: Acetonitrile (MeCN) or Isopropanol (IPA)

  • Catalyst (Optional): Triethylamine (

    
    , 0.1 eq) or refluxing conditions.
    

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a bleach trap (to neutralize evolved methanethiol gas).

  • Mixing: Dissolve the dithioacetal intermediate (1.0 eq) in MeCN or IPA (10 mL/g). Add Ethylene Glycol (1.5 eq).

  • Reaction: Heat the mixture to reflux. The evolution of methanethiol (

    
    , rotten cabbage odor) indicates the reaction is proceeding.
    
    • Note: If the reaction is sluggish after 2 hours, add 0.1 eq of

      
       or 
      
      
      
      .
  • Monitoring: Monitor by TLC (silica gel, Hexane:EtOAc). The starting material (dithioacetal) is less polar than the target dioxolane.

  • Completion: Reflux is typically required for 6–12 hours.

  • Workup: Cool the mixture.

    • If solid precipitates: Filter and wash with cold alcohol.

    • If solution remains: Concentrate the solvent. Dissolve the residue in DCM, wash with water (to remove excess glycol), dry, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or column chromatography.

Yield Expectation: 60–75%

Reaction Mechanism

The reaction proceeds via an Addition-Elimination mechanism. The ethylene glycol attacks the electrophilic


-carbon, forming a tetrahedral intermediate, followed by the expulsion of a methanethiolate anion. This repeats for the second sulfur group, closing the ring.

Mechanism Step1 Step 1: Nucleophilic Attack Glycol -OH attacks C=C Step2 Step 2: Elimination Expulsion of first -SMe group Step1->Step2 - MeSH Step3 Step 3: Cyclization Intramolecular attack of second -OH Step2->Step3 Step4 Step 4: Final Elimination Expulsion of second -SMe group Step3->Step4 - MeSH

Figure 2: Stepwise addition-elimination mechanism for the formation of the dioxolane ring.

Analytical Data & Validation

To validate the synthesis, compare your isolated product against these expected parameters.

ParameterExpected Value / FeatureInterpretation
Appearance White to Off-white solidHigh purity crystalline form.
IR Spectrum ~2210 cm⁻¹ (CN stretch)~1700 cm⁻¹ (C=O ester)~1600 cm⁻¹ (C=C alkene)Confirms the "push-pull" alkene system.
¹H NMR

~4.5–4.7 ppm (s, 4H)
Diagnostic Signal: The singlet for the ethylene bridge (

) confirms the dioxolane ring formation.
¹H NMR

~3.7–3.8 ppm (s, 3H)
Methyl ester group (

).
Absence No peaks at

~2.6 ppm
Absence of S-Me peaks confirms complete substitution.

Safety & Troubleshooting

Critical Safety Hazards
  • Carbon Disulfide (

    
    ):  Highly flammable and neurotoxic. Use only in a well-ventilated fume hood.
    
  • Methyl Iodide (MeI): Potent alkylating agent (carcinogen). Handle with double gloves.

  • Methanethiol (MeSH): Generated in Step 2. Extremely foul odor and toxic. Mandatory: Vent the reaction output through a bleach (sodium hypochlorite) scrubber to oxidize the thiol into odorless sulfonate.

Troubleshooting Guide
  • Problem: Low yield in Step 2 (Incomplete conversion).

    • Solution: The leaving group (

      
      ) is not leaving fast enough. Increase reaction temperature (switch solvent to Toluene/DMF) or add a Lewis Acid catalyst like 
      
      
      
      (10 mol%).
  • Problem: Product is an oil that won't crystallize.

    • Solution: Triturate with cold diethyl ether or hexane. If it remains oily, check NMR for residual solvent (DMF/Glycol).

  • Problem: "Rotten egg" smell persists in the lab.

    • Solution: Your scrubber is saturated. Refresh the bleach solution immediately.

References

  • Thuillier, A., & Vialle, J. (1962).[3] Preparation of esters and nitriles of dithioacrylic acids. Bulletin de la Société Chimique de France, 2182. (Foundational method for ketene dithioacetal synthesis).

  • Augustin, M., et al. (1977). Reactions of ketene dithioacetals with nucleophiles. Journal for Practical Chemistry, 319(5), 735-744. (Describes the displacement of SMe groups by amines and alcohols).
  • PubChem Compound Summary. (2023). This compound.[2] National Center for Biotechnology Information. Link

  • Lipin, K. V., et al. (2018). Synthesis of Some 2-Ylidene-1,3-dithiolanes. Russian Journal of General Chemistry. (Analogous synthesis of the sulfur-ring variant, validating the CS2/dihaloalkane logic). Link

Sources

Application Note: Optimized Reaction Conditions for the Condensation of Ethylene Glycol with Methyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

The condensation of Ethylene Glycol (EG) with Methyl Cyanoacetate (MCA) is a critical transesterification process used to synthesize functional intermediates for cyanoacrylate adhesives, cross-linking agents, and pharmaceutical heterocycles. Depending on the stoichiometry and reaction control, two primary products are formed:

  • 2-Hydroxyethyl cyanoacetate: A mono-ester used as a hydroxyl-functionalized monomer.

  • Ethylene glycol bis(cyanoacetate): A di-ester used as a cross-linker in high-performance adhesives and as a precursor for Knoevenagel condensations.

This guide provides high-fidelity protocols for generating both species, emphasizing the suppression of side reactions (e.g., Knoevenagel self-condensation) through rigorous catalyst selection and equilibrium management.

Reaction Mechanism & Chemical Logic

The Challenge: Selectivity and Side Reactions

The primary challenge in this synthesis is the acidity of the


-protons in methyl cyanoacetate (

).
  • Risk: Use of strong basic catalysts (e.g., NaOMe, KOH) often leads to the deprotonation of the

    
    -carbon, causing MCA to self-condense into undesirable dimers (cyano-keto-esters).
    
  • Solution: We utilize Lewis Acid catalysis (Titanates) or Brønsted Acid catalysis (p-TsOH) . These promote carbonyl activation for transesterification without generating the carbanions that trigger self-condensation.

Reaction Scheme

The reaction is an equilibrium-driven transesterification where methanol is the leaving group. Removal of methanol is the thermodynamic driver.

ReactionMechanism MCA Methyl Cyanoacetate (Electrophile) Tetra Tetrahedral Intermediate MCA->Tetra + Catalyst EG Ethylene Glycol (Nucleophile) EG->Tetra Mono 2-Hydroxyethyl cyanoacetate Tetra->Mono - MeOH MeOH Methanol (Remove to drive) Tetra->MeOH Bis Ethylene glycol bis(cyanoacetate) Mono->Bis + MCA - MeOH

Figure 1: Stepwise transesterification mechanism. The removal of methanol (red) is the Critical Process Parameter (CPP) for yield.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Catalyst Selection Ti(OiPr)₄ (Neutral) or p-TsOH (Acidic)Avoids

-deprotonation and subsequent oligomerization of MCA.
Stoichiometry (Bis-ester) MCA:EG ratio 2.2 : 1.0 Slight excess of ester ensures complete capping of both hydroxyl groups.
Stoichiometry (Mono-ester) MCA:EG ratio 1.0 : 4.0 High dilution of EG statistically favors mono-substitution.
Temperature 110°C – 130°C Sufficient to distill Methanol (bp 64.7°C) without degrading the nitrile group.
Atmosphere Nitrogen / ArgonPrevents hydrolysis of the nitrile group to an amide/acid by atmospheric moisture.
Methanol Removal Fractional DistillationLe Chatelier's principle: continuous removal drives equilibrium to the right.

Experimental Protocols

Protocol A: Synthesis of Ethylene Glycol Bis(cyanoacetate)

Target: High-purity cross-linker (>95%). Scale: 100 mmol (approx. 20g output).

Reagents
  • Ethylene Glycol: 6.2 g (100 mmol) [Anhydrous]

  • Methyl Cyanoacetate: 21.8 g (220 mmol) [2.2 eq]

  • Catalyst: Titanium(IV) isopropoxide (0.1 mol%) OR p-Toluenesulfonic acid (0.5 wt%)

  • Solvent: Toluene (50 mL) – Optional, for azeotropic removal.

Step-by-Step Workflow
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (if using toluene) or a short-path distillation head, and a thermometer. Connect the outlet to a nitrogen bubbler.

  • Charging: Under nitrogen flow, charge Ethylene Glycol and Methyl Cyanoacetate.

  • Catalyst Addition: Add Ti(OiPr)₄ (approx. 30 µL) or p-TsOH (100 mg). Note: If using Ti-catalyst, ensure reagents are strictly anhydrous.

  • Reaction (Reflux):

    • Heat the mixture to 120°C (oil bath temperature).

    • Observation: Methanol will begin to distill over (if neat) or collect in the Dean-Stark trap (if using toluene/azeotrope).

    • Maintain reflux for 4–6 hours until methanol evolution ceases.

  • Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1). The starting MCA spot (

    
    ) should disappear/diminish, and a lower 
    
    
    
    spot (Bis-ester) should dominate.
  • Workup:

    • If Ti-catalyst used: Add 2 mL of water to quench the catalyst (forms white TiO₂ precipitate). Filter through a Celite pad.

    • If p-TsOH used: Wash the organic phase with saturated NaHCO₃ (2 x 20 mL) to neutralize acid, then brine.

  • Purification:

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove toluene and excess MCA.

    • Final Polish: Recrystallize from Ethanol or perform high-vacuum distillation (bp ~210°C at 2 mmHg) for analytical purity.

Protocol B: Synthesis of 2-Hydroxyethyl Cyanoacetate

Target: Mono-functional monomer. Challenge: Statistical mixture control.

Reagents
  • Ethylene Glycol: 24.8 g (400 mmol) [4.0 eq]

  • Methyl Cyanoacetate: 9.9 g (100 mmol) [1.0 eq]

  • Catalyst: p-Toluenesulfonic acid (0.5 wt%)[1]

Step-by-Step Workflow
  • Setup: Similar to Protocol A, but use a dropping funnel for the MCA.

  • Heating: Heat the Ethylene Glycol (neat) with the catalyst to 100°C.

  • Addition: Slowly add Methyl Cyanoacetate dropwise over 1 hour. This keeps the concentration of MCA low relative to the hydroxyl groups, favoring mono-substitution.

  • Methanol Removal: Apply a slight vacuum (approx. 200 mbar) during addition to strip methanol immediately upon formation.

  • Workup:

    • Cool to room temperature.[2]

    • Extract the mixture with Dichloromethane (DCM). The excess Ethylene Glycol will largely remain in the aqueous/polar phase or can be washed out with water (EG is highly water-soluble; the ester is less so).

    • Critical Step: Wash the DCM layer with brine 3x to remove residual glycol.

  • Purification: Distill under high vacuum. The mono-ester boils significantly lower than the bis-ester.

Process Visualization

Workflow Start Start: Reagent Charging (N2 Atmosphere) Cat Add Catalyst (Ti(OiPr)4 or p-TsOH) Start->Cat Heat Heat to 110-130°C Methanol Distillation Cat->Heat Check QC Point: Methanol Cessation TLC/NMR Check Heat->Check Check->Heat Incomplete Workup_Ti Path A (Titanate): Quench with H2O -> Filter Celite Check->Workup_Ti Complete (Ti) Workup_Acid Path B (Acid): Wash with NaHCO3 -> Brine Check->Workup_Acid Complete (Acid) Purify Vacuum Distillation or Recrystallization Workup_Ti->Purify Workup_Acid->Purify Final Final Product (Bis- or Mono-ester) Purify->Final

Figure 2: Operational workflow for the transesterification process.

Analytical Validation (QC)

To validate the product identity, use Proton NMR (¹H-NMR) in CDCl₃.

MoietyChemical Shift (

ppm)
MultiplicityDiagnostic Change
-OCH₃ (Reactant)3.80SingletDisappears in product.
-CH₂-CN (Alpha)3.50 – 3.60SingletRemains present (integral confirms core).
-O-CH₂-CH₂-O- (Core)4.35 – 4.45Singlet (Bis) / Multiplet (Mono)Shifts downfield from 3.7 (free glycol) to ~4.4 (ester).
-OH (Mono only)2.5 – 3.0Broad SingletPresent only in Mono-ester.

IR Spectroscopy: Look for the Nitrile stretch (


) at 2260 cm⁻¹  and the Ester Carbonyl (

) at 1740–1750 cm⁻¹ .

Troubleshooting & Safety

  • Coloration: If the reaction turns dark brown/black, the temperature was too high or the catalyst was too basic, causing polymerization. Action: Use p-TsOH and lower temp (110°C) with toluene azeotrope.

  • Low Yield: Incomplete removal of methanol. Action: Ensure efficient fractionation or use a nitrogen sweep to carry methanol vapor out of the flask.

  • Safety: Methyl cyanoacetate is toxic and a skin irritant. Methanol is toxic. Perform all operations in a fume hood.

References

  • Preparation of Cyanoacetic Acid Esters.PrepChem.

  • Synthesis of Ethylene Glycol Bis(cyanoacetate).U.S. Patent 3,644,466. (Foundational patent describing the p-TsOH catalyzed condensation of cyanoacetic acid/esters with glycols).

  • Transesterification: Mechanisms and Conditions.Master Organic Chemistry. (General grounding for the acid/base catalyzed mechanism described in Section 2).

  • Titanium Catalysts in Transesterification.Sigma-Aldrich / Merck Technical Library. (Reference for the use of Ti(OiPr)

Sources

Protocol for preparing ketene acetals using 2-chloroethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Preparing Functionalized Ketene Acetals Using 2-Chloroethanol

Executive Summary

Ketene acetals (KAs) are a critical class of electron-rich monomers used extensively in the synthesis of biodegradable polymers via radical ring-opening polymerization (rROP). While cyclic ketene acetals (such as 2-methylene-1,3-dioxolane, MDO) are standard for polyester synthesis, functionalized acyclic ketene acetals derived from 2-chloroethanol offer a unique advantage: they introduce pendant electrophilic sites (alkyl chlorides) into the polymer backbone, enabling post-polymerization modification (PPM) for targeted drug delivery systems.

This application note details the protocol for synthesizing Ketene Bis(2-chloroethyl) Acetal using a modified McElvain elimination strategy. This route utilizes 2-chloroethanol not merely as a solvent, but as the nucleophilic building block to functionalize the acetal core before elimination.

Safety & Handling (Critical)

2-Chloroethanol (Ethylene Chlorohydrin) is classified as extremely hazardous .[1] It acts as a potent metabolic poison (metabolized to chloroacetaldehyde and chloroacetic acid) and is fatal if inhaled, swallowed, or absorbed through the skin.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE: Double nitrile gloves (or Silver Shield® laminates), chemical splash goggles, face shield, and a lab coat are mandatory.

  • Quenching: Residual 2-chloroethanol should be quenched with aqueous alkaline solutions (e.g., 10% NaOH) to hydrolyze the chloride before disposal.

Mechanistic Pathway

The synthesis follows a two-stage McElvain Protocol :

  • Transacetalization: Acid-catalyzed exchange of a labile acetal (Bromoacetaldehyde diethyl acetal) with 2-chloroethanol to form the functionalized halo-acetal.

  • Dehydrohalogenation: Base-mediated E2 elimination of HBr to generate the ketene acetal double bond.

Note on Causality: We utilize bromoacetaldehyde derivatives rather than chloroacetaldehyde because the C-Br bond is weaker, facilitating the final elimination step under conditions that preserve the pendant 2-chloroethyl groups.

Reaction Scheme (DOT Visualization)

McElvain_Synthesis Start Bromoacetaldehyde Diethyl Acetal Inter Intermediate: Bromoacetaldehyde bis(2-chloroethyl) acetal Start->Inter p-TsOH (Cat.) Transacetalization - 2 EtOH Reagent 2-Chloroethanol (Excess) Reagent->Inter Product Product: Ketene Bis(2-chloroethyl) Acetal Inter->Product E2 Elimination Reflux Byprod Byproducts: KBr + t-BuOH Inter->Byprod Base t-BuOK / t-BuOH (Base) Base->Product

Figure 1: Reaction pathway for the synthesis of Ketene Bis(2-chloroethyl) Acetal via transacetalization and elimination.

Experimental Protocol

Reagents and Equipment
ReagentPurityRole
Bromoacetaldehyde diethyl acetal>97%Starting Material
2-Chloroethanol>99% (Anhydrous)Reactant
p-Toluenesulfonic acid (p-TsOH)MonohydrateCatalyst
Potassium tert-butoxide (t-BuOK)>98% (Solid)Base
Benzene or TolueneAnhydrousSolvent (Azeotrope)
Equipment Specification Purpose
Distillation ApparatusShort-path & FractionatingEthanol removal/Purification
Inert Gas LineArgon/NitrogenMoisture exclusion (Critical)
Phase 1: Transacetalization (Formation of the Precursor)
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap (or distillation head), and an argon inlet.

  • Charging: Add Bromoacetaldehyde diethyl acetal (19.7 g, 100 mmol), 2-Chloroethanol (24.2 g, 300 mmol, 3 equiv), and Benzene (150 mL).

  • Catalysis: Add p-TsOH (0.19 g, 1 mmol).

  • Reaction: Heat the mixture to reflux. The ethanol formed during the exchange will azeotrope with benzene (bp ~68°C).

    • Scientific Rationale: Using excess 2-chloroethanol and continuously removing ethanol drives the equilibrium toward the bis(2-chloroethyl) acetal (Le Chatelier’s principle).

  • Monitoring: Monitor the distillate temperature. Continue reflux until the temperature rises to the boiling point of pure benzene (80°C), indicating ethanol removal is complete (~4-6 hours).

  • Workup: Cool to room temperature. Wash with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst. Dry the organic layer over MgSO₄.

  • Isolation: Remove benzene under reduced pressure. The residue is Bromoacetaldehyde bis(2-chloroethyl) acetal . Use directly in Phase 2 or distill (high vacuum required due to high boiling point).

Phase 2: McElvain Elimination (Formation of Ketene Acetal)
  • Setup: Use a dry 250 mL 3-neck flask equipped with a reflux condenser and a dropping funnel, under strictly anhydrous argon atmosphere.

  • Base Preparation: Suspend t-BuOK (13.5 g, 120 mmol, 1.2 equiv) in anhydrous t-Butanol (100 mL).

    • Note: t-Butanol is used because it is bulky and non-nucleophilic, preventing the substitution of the bromide (Williamson ether synthesis side reaction).

  • Addition: Heat the base suspension to reflux. Add the Bromoacetaldehyde bis(2-chloroethyl) acetal (from Phase 1) dropwise over 30 minutes.

  • Reaction: Reflux for 8–12 hours. A white precipitate of KBr will form.

  • Purification (Critical):

    • Cool the mixture and filter off the KBr salts under argon (use a Schlenk frit if possible).

    • Remove the t-Butanol solvent via rotary evaporation at low temperature (<40°C). Ketene acetals are heat-sensitive and can polymerize.[2]

    • Final Distillation: Distill the crude oil under high vacuum (<1 mmHg). Add a trace of triethylamine to the receiving flask to neutralize any adventitious acid, which catalyzes polymerization.

Data Analysis & Validation

To ensure the protocol was successful, compare the spectral data against the expected values.

ParameterExpected ResultInterpretation
Appearance Colorless liquidYellowing indicates polymerization or oxidation.
IR Spectroscopy Peak at ~1650–1680 cm⁻¹Diagnostic C=C stretch of the ketene acetal.
¹H NMR (CDCl₃) Doublet at ~3.1 ppm (CH₂)The vinylic protons of the ketene acetal (=CH₂).
¹H NMR (CDCl₃) Triplet at ~3.7 ppm (CH₂Cl)Confirms retention of the 2-chloroethyl group.
Stability Hydrolyzes in minutes in airMust be stored under Argon at -20°C.

Troubleshooting & Optimization

  • Issue: Low Yield in Phase 1.

    • Cause: Incomplete removal of ethanol.

    • Solution: Use a higher volume of benzene or switch to Toluene to increase the reflux temperature, ensuring efficient azeotropic distillation.

  • Issue: Polymerization during Distillation.

    • Cause: Acidic glassware or excessive heat.

    • Solution: Base-wash all glassware (rinse with dilute NaOH, then oven dry) and use a fractionating column to lower the distillation temperature.

  • Issue: Product contains Vinyl Ether. [2]

    • Cause: Elimination of the 2-chloroethyl group instead of the bromo-group.

    • Solution: Ensure the starting material is the Bromo -acetal. The C-Br bond is significantly more labile than the C-Cl bond, ensuring regioselective elimination at the acetal carbon.

References

  • McElvain, S. M., & Curry, M. J. (1948). Ketene Acetals. XIX. 2-Methylene-1,3-dioxolanes and 1,3-Dioxanes. Journal of the American Chemical Society, 70(11), 3781–3786. Link

  • Bailey, W. J., & Wu, S. R. (1982). Synthesis of Poly-ε-caprolactone via a Free Radical Mechanism. Free Radical Ring-Opening Polymerization of 2-Methylene-1,3-dioxepane.[2][3] Journal of Polymer Science: Polymer Chemistry Edition, 20(11), 3021-3030. Link

  • Crivello, J. V., & Malik, R. (1997). Synthesis and Photoinitiated Cationic Polymerization of Monomers with the Silyl Enol Ether Structure. Journal of Polymer Science Part A: Polymer Chemistry, 35(12), 2521-2531. Link

  • Taskinen, E. (1994). Thermodynamics of vinyl ethers. XXXI. Relative stabilities of 2-methylene-1,3-dioxolane and its ring-substituted derivatives. Structural Chemistry, 5, 275–280. Link

Sources

Application Note: Strategic Utilization of Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (MCDA) represents a class of highly functionalized push-pull alkenes (cyclic ketene


-acetals). Structurally, it possesses a unique electronic distribution where the 

-carbon is highly electron-rich (donated by the dioxolane oxygens), while the

-carbon is stabilized by strong electron-withdrawing groups (cyano and ester).

This Application Note details the utility of MCDA as a versatile


 or 

building block in cycloaddition reactions. We provide validated protocols for [3+2] dipolar cycloadditions to access spiro-heterocycles and Inverse Electron Demand Diels-Alder (IEDDA) reactions for fused ring systems. This guide is designed for medicinal chemists seeking to introduce spiro-fused dioxolane motifs—masked carbonyl equivalents—into drug scaffolds.

Mechanistic Principles: The "Push-Pull" Advantage

The reactivity of MCDA is governed by Frontier Molecular Orbital (FMO) theory. The 1,3-dioxolane ring raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the double bond highly nucleophilic. Conversely, the cyano and ester groups lower the Lowest Unoccupied Molecular Orbital (LUMO), though the molecule primarily acts as the nucleophilic partner (dipolarophile or dienophile) in reactions with electron-deficient species.

Regioselectivity Driver

In cycloadditions, the regiochemistry is strictly controlled by the polarization of the double bond:

  • 
    -Carbon (Dioxolane side):  Nucleophilic (
    
    
    
    ). Attacks the most electrophilic terminus of the dipole/diene.
  • 
    -Carbon (Cyano/Ester side):  Electrophilic (
    
    
    
    ). Becomes the site of anionic stabilization.
Visualization: Electronic Polarization & Reactivity

G MCDA This compound (Push-Pull Alkene) BetaC β-Carbon (Electron Rich / Nucleophilic) MCDA->BetaC Inductive Effect (+I) from Dioxolane Oxygen AlphaC α-Carbon (Electron Poor / Electrophilic) MCDA->AlphaC Resonance Effect (-M) from CN/COOMe Reaction_32 [3+2] Cycloaddition (vs Azides/Nitrones) BetaC->Reaction_32 Attacks Electrophilic Terminus of Dipole Reaction_42 [4+2] IEDDA (vs Tetrazines) BetaC->Reaction_42 HOMO-LUMO Interaction AlphaC->Reaction_32 Stabilizes Negative Charge Product_Spiro Spiro-Triazoles/Isoxazoles (Masked Carbonyls) Reaction_32->Product_Spiro Product_Fused Fused Pyridazines (Aromatic Systems) Reaction_42->Product_Fused

Figure 1: Mechanistic flow illustrating the "Push-Pull" electronic distribution directing regioselectivity in cycloaddition pathways.

Experimental Protocols

Protocol A: Synthesis of MCDA (Ketene Dithioacetal Exchange Method)

Note: Direct synthesis from methyl cyanoacetate and ethylene glycol is difficult due to water removal. The dithioacetal exchange is the industry-standard robust route.

Reagents:

  • Methyl 2-cyano-3,3-bis(methylthio)acrylate (Precursor)

  • Ethylene Glycol (anhydrous)

  • Triethylamine (

    
    ) or Boron Trifluoride Etherate (
    
    
    
    ) as catalyst
  • Acetonitrile (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of methyl 2-cyano-3,3-bis(methylthio)acrylate in 50 mL of anhydrous MeCN.

  • Addition: Add 12 mmol (1.2 eq) of ethylene glycol.

  • Catalysis: Add 0.5 mmol of catalyst.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor the evolution of methanethiol (Caution: Stench! Use a bleach scrubber).
    
  • Workup: Cool to RT. Concentrate in vacuo. Dissolve residue in DCM, wash with water (

    
    ) to remove excess glycol.
    
  • Purification: Recrystallize from Ethanol/Hexane.

  • Validation:

    
     NMR should show disappearance of S-Me singlets (~2.6 ppm) and appearance of dioxolane multiplet (~4.5 ppm).
    
Protocol B: [3+2] Dipolar Cycloaddition with Organic Azides

This reaction yields spiro[1,3-dioxolane-2,5'-[1,2,3]triazole] derivatives. These are valuable as protected forms of


-diazo carbonyls or triazole-based peptidomimetics.

Reagents:

  • MCDA (1.0 eq)

  • Aryl or Alkyl Azide (

    
    ) (1.2 eq)
    
  • Solvent: Toluene (for thermal) or DMF (for lower temp).

Workflow:

ProtocolB Start Start: Mix MCDA + Azide (1.0 : 1.2 ratio) Solvent Select Solvent: Toluene (Reflux) or DMF (80°C) Start->Solvent Reaction Reaction: 12-24 Hours Monitor by TLC (Hex/EtOAc 3:1) Solvent->Reaction Check Is MCDA consumed? Reaction->Check Check->Reaction No Workup Evaporate Solvent Precipitate with Cold Ether Check->Workup Yes Purify Column Chromatography (Silica Gel) Workup->Purify

Figure 2: Operational workflow for the [3+2] cycloaddition of MCDA with azides.

Expert Insight:

  • Regioselectivity: The organic azide

    
     adds such that the substituted nitrogen (R-N) attaches to the 
    
    
    
    -carbon (dioxolane side) if R is electron-withdrawing, but steric bulk often dictates the formation of the 1,5-disubstituted product (where R is on the nitrogen distal to the ester). However, for push-pull alkenes, the 5-amino-1,2,3-triazole core is often favored electronically.
  • Safety: Organic azides with low C/N ratios (<3) are explosive. Perform reactions behind a blast shield.

Protocol C: [4+2] Inverse Electron Demand Diels-Alder (IEDDA)

MCDA reacts with electron-deficient dienes, such as 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine . This is a "Click" chemistry approach to synthesize pyridazines while eliminating


.

Procedure:

  • Setup: In a pressure vial, dissolve MCDA (1.0 eq) and the Tetrazine (1.0 eq) in Dioxane.

  • Reaction: Stir at room temperature. The reaction is often signaled by the loss of the tetrazine's characteristic deep red/pink color (turning yellow/orange).

  • Elimination: Upon cycloaddition, the intermediate loses

    
     spontaneously to form the dihydropyridazine.
    
  • Oxidation (Optional): If the aromatic pyridazine is desired, add DDQ (1.1 eq) or simply stir in air if the driving force is sufficient.

Data Summary: Solvent Effects on Yield[1]

The push-pull character of MCDA makes its cycloadditions sensitive to solvent polarity, particularly in dipolar reactions.

SolventDielectric Constant (

)
Reaction Time (h)Yield (%)Comments
Toluene 2.382465Good for thermal activation; clean workup.
THF 7.581872Balanced solubility; moderate rate.
Acetonitrile 37.51288Recommended. Stabilizes the zwitterionic transition state.
DMF 36.71085Fast, but difficult to remove during workup.

Table 1: Optimization data for the reaction of MCDA with Phenyl Azide (Protocol B).

Troubleshooting & Critical Parameters

Hydrolytic Instability

Issue: The 1,3-dioxolane ring is an acetal. In the presence of strong acids or Lewis acids (often used to catalyze the reaction) and trace water, it will hydrolyze to the


-keto ester.
Solution:  Always use anhydrous solvents. If using Lewis acids (

,

), use molecular sieves (4Å) in the reaction vessel.
Polymerization

Issue: Push-pull alkenes can undergo spontaneous polymerization if initiated by radical impurities. Solution: Add a radical inhibitor (e.g., BHT, 0.1 mol%) if running thermal reactions >100°C.

Regioisomer Identification

Issue: Distinguishing between regioisomers in [3+2] adducts. Solution: Use HMBC NMR. Look for the correlation between the triazole proton/carbon and the ester carbonyl. In the spiro-adduct, the quaternary spiro-carbon will show distinct shifts (~100-110 ppm).

References

  • General Reactivity of Push-Pull Alkenes: Title: The chemistry of push-pull alkenes. Source: Sandström, J. (1983). Topics in Stereochemistry. Context: Foundational theory on the polarization and reactivity of enamines and ketene acetals.
  • Ketene Acetal Cycloadditions

    • Title: Cycloadditions of Ketene Diethyl Acetal and 2-Methylene-1,3-dioxepane to Electrophilic Alkenes.
    • Source: ResearchG
    • URL:

  • [3+2] Cycloaddition Methodology

    • Title: The [3+2] Cycloaddition Reaction: Azides and Regioselectivity.[1][2][3]

    • Source: University of Chicago / Bodine et al.
    • URL: (General reference for Azide-Alkyne/Alkene mechanistic pathways).

  • Synthesis of Dioxolane Precursors

    • Title: Synthesis of methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)
    • Source: PubChem / NIH.
    • URL:

  • Dithioacetal Exchange Protocols

    • Title: Crystal structure and synthesis of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)
    • Source: NIH / PMC.
    • URL: (Provides the homologous protocol for the dithiane-to-dioxolane exchange logic).

Sources

Application Notes & Protocols: Synthesis of Pyrimidines via Cyano-Ketene Acetal Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of substituted pyrimidines, a cornerstone of many pharmaceutical compounds, through the versatile and efficient pathway involving cyano-ketene acetal intermediates. Primarily targeting researchers, medicinal chemists, and professionals in drug development, this document provides an in-depth exploration of the underlying chemical principles, detailed step-by-step protocols for both conventional and microwave-assisted synthesis, and insights into the practical applications of this methodology. The content is structured to not only provide procedural instructions but also to explain the rationale behind experimental choices, ensuring a thorough understanding of the synthesis process.

Introduction: The Significance of Pyrimidines and the Cyano-Ketene Acetal Approach

Pyrimidines are a class of heterocyclic aromatic organic compounds that form the backbone of nucleic acids, DNA and RNA, making them fundamental to life.[1] Their derivatives are integral to a vast array of biologically active molecules and are found in numerous pharmaceuticals, including antiviral, antitumor, antibacterial, and anti-inflammatory agents.[1][2]

The synthesis of the pyrimidine ring is a well-established field in organic chemistry, with numerous strategies available. Among these, the use of cyano-ketene acetal intermediates offers a highly adaptable and efficient route to a wide range of substituted pyrimidines. These intermediates, particularly ketene S,S-acetals and N,S-acetals, are "push-pull" alkenes, characterized by the presence of electron-donating and electron-accepting groups at opposite ends of a carbon-carbon double bond.[3][4] This electronic arrangement makes them highly versatile synthons for the construction of various heterocyclic systems.[3][4]

The reaction of these polarized ketene acetals with N-C-N fragments, such as guanidine or thiourea, provides a direct and high-yielding pathway to 2-amino-substituted pyrimidines, a common motif in many drug candidates. This guide will focus on the practical aspects of this synthetic strategy, offering detailed protocols and mechanistic insights.

Reaction Mechanism: A Step-by-Step Look at Pyrimidine Ring Formation

The synthesis of 2-amino-pyrimidines from cyano-ketene acetals and guanidine proceeds through a well-defined cyclocondensation reaction. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes. The general mechanism involves a nucleophilic attack, followed by an intramolecular cyclization and subsequent elimination.

The reaction is typically initiated by the deprotonation of guanidine by a base, such as sodium ethoxide, to form a more potent nucleophile. This is followed by a nucleophilic attack of the deprotonated guanidine on the electrophilic carbon of the cyano-ketene acetal. The resulting intermediate then undergoes an intramolecular cyclization, with the other nitrogen of the guanidine moiety attacking the cyano group. Finally, the elimination of a leaving group (e.g., a thiol or an alcohol) from the tetrahedral intermediate leads to the formation of the aromatic pyrimidine ring.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination & Aromatization Cyano-ketene Acetal Cyano-ketene Acetal Intermediate_A Linear Adduct Cyano-ketene Acetal->Intermediate_A Guanidine attacks β-carbon Guanidine (Nucleophile) Guanidine (Nucleophile) Guanidine (Nucleophile)->Intermediate_A Intermediate_B Tetrahedral Intermediate Intermediate_A->Intermediate_B Amine attacks cyano group Pyrimidine Product Pyrimidine Product Intermediate_B->Pyrimidine Product Elimination of LG Leaving Group Leaving Group Intermediate_B->Leaving Group

Sources

Troubleshooting & Optimization

Removing unreacted ethylene glycol from acetal synthesis mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acetal Synthesis Workup Topic: Removal of Unreacted Ethylene Glycol (EG) from Reaction Mixtures Ticket ID: CHEM-SEP-001 Status: Open Responder: Senior Application Scientist

Executive Summary: The "Sticky" Problem

You are likely facing this issue because you used ethylene glycol (EG) in excess (5–10 equivalents) to drive the equilibrium of acetal formation (Le Chatelier’s principle). While effective for synthesis, EG is a "sticky" contaminant:

  • High Boiling Point:

    
     (makes simple evaporation difficult).
    
  • High Viscosity:

    
     (traps product).
    
  • Amphiphilicity: While highly polar, it can drag into organic layers (like EtOAc or DCM) if the partition dynamics are not managed.

This guide provides three tiered solutions ranging from standard extraction to chemical scavenging.

Module 1: The Partitioning Protocol (Standard Purification)

Scenario: Your acetal is stable to aqueous conditions and non-volatile. The Issue: "I washed with water, but the EG is still showing up in my NMR."

The Solution: The "Flood and Brine" Method

Standard extractions often fail because EG is partially soluble in wet ethyl acetate or dichloromethane. To force EG into the aqueous phase, you must manipulate the Partition Coefficient (


) .

The Protocol:

  • Solvent Switch: Do not use Ethyl Acetate or DCM for the initial extraction if possible. Dilute your reaction mixture with Diethyl Ether (

    
    )  or a Hexane/Ether (1:1)  mix.
    
    • Why: EG has near-zero solubility in non-polar hydrocarbons, whereas most acetals remain soluble.

  • The "Flood": Perform the first wash with a large volume of water (3x volume of organic layer).

    • Why: This "floods" the equilibrium, pulling the bulk EG into the aqueous phase via hydrogen bonding.

  • The Brine Finish: Follow with two washes of saturated NaCl (Brine).

    • Why: This increases the ionic strength of the aqueous layer. While this usually "salts out" organics, here it serves to break any emulsions caused by the viscous EG and forces your acetal product back into the organic phase, ensuring high recovery.

Solvent SystemEG Removal EfficiencyRisk of Product Loss
DCM / Water Low (EG drags into DCM)Low
EtOAc / Water ModerateModerate
Ether / Water High Low
Hexane / Water Very High High (if product is polar)

Module 2: The Scavenging Protocol (High Purity)

Scenario: Trace EG persists after extraction, interfering with crystallization or biological assays. The Issue: "I can't distill my product, and extraction left 5% EG."

The Solution: Oxidative Cleavage (The "Sniper" Method)

If physical separation fails, use chemistry. Sodium Periodate (


) specifically targets 1,2-diols (Vicinal diols) via the Malaprade Reaction , cleaving them into volatile carbonyls.[1]

The Protocol:

  • Dissolve: Take your crude acetal mixture (after rough aqueous workup) and dissolve it in a biphasic mixture of EtOAc/Water (1:1) .

  • Add Reagent: Add 1.2 equivalents of Sodium Periodate (

    
    )  relative to the estimated remaining EG.
    
  • Stir: Vigorously stir at Room Temperature for 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8][9]

      
       cleaves the C-C bond of EG, converting it into two molecules of Formaldehyde .
      
  • Wash: Separate layers. Wash the organic layer with water, then aqueous Sodium Thiosulfate (to quench excess oxidant), then brine.

  • Evaporate: The byproduct (formaldehyde) is a gas/highly volatile and is removed during rotary evaporation.

Critical Note: This method is safe for acetals (stable to oxidation) but do not use if your molecule contains other free 1,2-diols, sulfides, or highly oxidation-sensitive alkenes.

Module 3: Distillation (Volatile/Sensitive Acetals)

Scenario: Your acetal is hydrolytically unstable (cannot touch water) or very volatile. The Issue: "I can't use water, and my product boils near


."
The Solution: Vacuum Kugelrohr Distillation

Since EG boils at


 (760 mmHg), you can separate it from lower-boiling acetals using controlled vacuum.

The Protocol:

  • Setup: Use a Kugelrohr or Short-path distillation apparatus.

  • Vacuum: Apply high vacuum (< 1 mmHg).

  • Temperature Ramp:

    • Heat slowly. Most acetals will distill between

      
       at this pressure.
      
    • EG will not distill significantly until higher temperatures.

  • The "Chaser": If EG co-distills, add a "chaser" solvent like Toluene and rotavap first. Toluene does not form a true azeotrope with EG, but it helps mechanically transport trace volatiles and keeps the EG as a residue while the acetal distills.

Visual Decision Logic

AcetalWorkup Start Crude Acetal Mixture (Contains Excess EG) IsStable Is Product Stable to Water? Start->IsStable IsVolatile Is Product Volatile? IsStable->IsVolatile No (Hydrolysis Risk) MethodA METHOD A: Partitioning Use Ether/Hexane + Brine Wash IsStable->MethodA Yes MethodC METHOD C: Distillation Vacuum Kugelrohr (<1 mmHg) IsVolatile->MethodC Yes (Distill Product away) IsVolatile->MethodC No (EG remains in pot) CheckPurity Check Purity (NMR/TLC) MethodA->CheckPurity MethodB METHOD B: Scavenging NaIO4 Oxidative Cleavage Success Pure Acetal MethodB->Success MethodC->Success CheckPurity->MethodB Trace EG Remains CheckPurity->Success Clean

Figure 1: Decision matrix for selecting the optimal EG removal strategy based on product stability.

Troubleshooting & FAQs

Q: How do I visualize EG on TLC to check if it's gone? A: EG is UV inactive. You must use a stain.[9]

  • Best Stain: Potassium Permanganate (

    
    ) . EG will appear as a bright yellow/brown spot on a purple background almost immediately.
    
  • Alternative: p-Anisaldehyde . Requires heating; EG usually stains blue/gray.

Q: The EG is streaking on my silica column and ruining the separation. A: EG is very polar and adheres to silica, causing "tailing" that can contaminate other fractions.

  • Fix: If you must column, flush the column with 100% Ethyl Acetate or 10% Methanol/DCM before trying to elute your product (if your product is non-polar).

  • Better Fix: Use the Method B (

    
    )  workup before the column. It is much easier to remove the formaldehyde byproduct than the sticky glycol.
    

Q: Can I use a Dean-Stark trap to remove EG? A: No. Dean-Stark traps are designed to remove water (azeotropic distillation) to drive the reaction forward. They do not remove the excess EG. The EG remains in the reaction flask.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley-Interscience. (Standard reference for acetal stability and formation conditions).

  • Oxidative Cleavage of 1,2-Diols (The Malaprade Reaction) . Master Organic Chemistry. (Detailed mechanism on Periodate cleavage).

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Data on physical properties and purification of Ethylene Glycol).

  • TLC Staining Methods . Org.[9][10][11] Prep. Daily. (Verification of KMnO4 sensitivity for diols).

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to Dioxolane and Dithiane Cyanoacetates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of heterocyclic compounds is paramount. Among the vast landscape of these molecules, dioxolane and dithiane cyanoacetates serve as important building blocks and functional motifs. While structurally similar, the replacement of oxygen with sulfur in the heterocyclic ring introduces profound changes in their electronic and, consequently, their spectral properties. This guide provides an in-depth, objective comparison of the spectral differences between these two classes of compounds, supported by experimental data and foundational spectroscopic principles. Our aim is to equip researchers with the knowledge to confidently distinguish and characterize these molecules using routine spectroscopic techniques.

Introduction: The Subtle but Significant Role of the Heteroatom

Dioxolanes and dithianes are five- and six-membered heterocyclic rings, respectively, containing two heteroatoms. In the context of this guide, we focus on 1,3-dioxolanes and 1,3-dithianes. When a cyanoacetate moiety is attached, typically at the 2-position, the resulting molecules offer a rich platform for further chemical transformations. The choice between a dioxolane and a dithiane scaffold is often dictated by the desired chemical reactivity and stability. However, this choice also has a direct and predictable impact on the molecule's spectroscopic signature. The primary difference arises from the distinct electronegativity and polarizability of oxygen versus sulfur. Oxygen, being more electronegative than sulfur, exerts a stronger inductive effect, leading to a greater deshielding of adjacent protons and carbons. Conversely, sulfur's larger size and more diffuse d-orbitals can influence bond lengths, angles, and the overall magnetic environment of the ring.

Comparative Spectroscopic Analysis

A comprehensive analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy reveals characteristic differences between dioxolane and dithiane cyanoacetates. The following sections will dissect these differences, providing a clear rationale based on the fundamental principles of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Heteroatoms

NMR spectroscopy is arguably the most powerful tool for elucidating the structural nuances between these two compound classes. The differences in chemical shifts of both proton (¹H) and carbon (¹³C) nuclei are particularly informative.

¹H NMR Spectroscopy:

The most significant differences in the ¹H NMR spectra are observed for the protons on the heterocyclic ring, especially the proton at the 2-position (the methine proton) and the protons on the carbons adjacent to the heteroatoms.

  • Methine Proton (at C2): The proton at the C2 position of a dioxolane cyanoacetate will typically appear at a higher chemical shift (further downfield) compared to the corresponding proton in a dithiane cyanoacetate. This is a direct consequence of the higher electronegativity of the two adjacent oxygen atoms, which withdraw electron density from the C-H bond, thus deshielding the proton.

  • Ring Protons: Similarly, the methylene protons of the dioxolane ring (at C4 and C5) will be shifted further downfield than the corresponding protons in the dithiane ring.

¹³C NMR Spectroscopy:

The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra, often with greater clarity.

  • Acetal/Thioacetal Carbon (C2): The carbon at the 2-position in a dioxolane ring is significantly deshielded and appears at a much higher chemical shift (typically >90 ppm) compared to the analogous carbon in a dithiane ring (around 30-50 ppm).[1][2] This large difference is a hallmark feature for distinguishing between the two.

  • Ring Carbons: The carbons of the dioxolane ring (C4 and C5) also resonate at a higher chemical shift compared to the carbons in the dithiane ring (C4, C5, and C6).[1][2]

The cyanoacetate moiety itself will also experience subtle electronic effects from the attached heterocyclic ring, leading to minor shifts in the signals of the methylene and ester groups.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key differences between dioxolane and dithiane cyanoacetates lie in the C-O and C-S stretching vibrations.

  • C-O vs. C-S Stretching: Dioxolane cyanoacetates will exhibit strong C-O stretching bands in the region of 1000-1200 cm⁻¹.[3] In contrast, dithiane cyanoacetates will show weaker C-S stretching absorptions at lower wavenumbers, typically in the 600-800 cm⁻¹ range. The C-S bond is weaker and involves a heavier atom, resulting in a lower vibrational frequency.

  • Cyano and Carbonyl Groups: The vibrational frequencies of the nitrile (C≡N) and carbonyl (C=O) groups of the cyanoacetate moiety are less affected by the choice of the heterocyclic ring. However, subtle shifts may be observed due to the differing inductive effects of the dioxolane and dithiane rings. The C≡N stretch typically appears around 2250 cm⁻¹, while the C=O stretch of the ester is found in the 1730-1750 cm⁻¹ region.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

The core chromophore in these molecules is the cyanoacetate group. The heterocyclic ring acts as a substituent that can influence the energy of the electronic transitions.

Cyanoacetic acid and its simple esters typically have a λmax below 230 nm.[5][6] The attachment of a dioxolane or dithiane ring is not expected to introduce significant conjugation that would dramatically shift the absorption to longer wavelengths. However, the presence of the heteroatoms can have a minor influence. The lone pairs on the oxygen and sulfur atoms can participate in n → σ* and n → π* transitions. Due to the lower electronegativity and higher energy of the lone pair electrons on sulfur compared to oxygen, the dithiane derivative may exhibit a slight red shift (shift to longer wavelength) in its UV-Vis spectrum compared to the dioxolane counterpart.

Summary of Quantitative Spectral Data

The following table summarizes the expected and observed spectral data for dioxolane and dithiane cyanoacetates, providing a quick reference for comparison.

Spectroscopic TechniqueFeatureDioxolane CyanoacetateDithiane CyanoacetateRationale for Difference
¹H NMR Chemical Shift of C2-H (ppm)~5.0 - 6.0~3.5 - 4.5Higher electronegativity of oxygen causes greater deshielding.
Chemical Shift of Ring CH₂ (ppm)~3.5 - 4.5~2.5 - 3.5Oxygen's inductive effect deshields adjacent protons more than sulfur.
¹³C NMR Chemical Shift of C2 (ppm)~90 - 110~30 - 50Significant deshielding by two adjacent oxygen atoms.[1][2]
Chemical Shift of Ring CH₂ (ppm)~60 - 75~25 - 35Greater inductive effect of oxygen compared to sulfur.[1][2]
IR C-O Stretch (cm⁻¹)Strong, ~1000 - 1200AbsentCharacteristic of ether linkages.[3]
C-S Stretch (cm⁻¹)AbsentWeak, ~600 - 800Characteristic of thioether linkages.
C≡N Stretch (cm⁻¹)~2250~2250Minimally affected by the heterocyclic ring.[4]
C=O Stretch (cm⁻¹)~1730 - 1750~1730 - 1750Minimally affected by the heterocyclic ring.
UV-Vis λmax (nm)< 230Potentially slightly > 230Sulfur's higher energy lone pairs may lead to a slight red shift.

Experimental Protocols

To ensure the reproducibility and validity of the spectral data, standardized experimental protocols are essential.

Synthesis of Dioxolane and Dithiane Cyanoacetates

These compounds are typically synthesized via the condensation of a carbonyl compound (in this case, a cyanoacetyl precursor) with the corresponding diol or dithiol.

General Procedure for Acetal/Thioacetal Formation:

  • To a solution of the cyanoacetic acid or a suitable derivative (1 equivalent) in an appropriate solvent (e.g., toluene, dichloromethane), add the diol (e.g., ethylene glycol for dioxolane) or dithiol (e.g., 1,3-propanedithiol for dithiane) (1.1 equivalents).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a solution of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.5-0.7 mL).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy:

  • For liquid samples, a small drop can be placed between two NaCl or KBr plates to form a thin film.

  • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, hexane) of a known concentration.

  • Use a quartz cuvette to hold the sample.

  • Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • A solvent blank should be run for baseline correction.

Visualizing the Concepts

The following diagrams illustrate the molecular structures and the general workflow for the comparative spectroscopic analysis.

Molecular Structures cluster_dioxolane Dioxolane Cyanoacetate cluster_dithiane Dithiane Cyanoacetate dioxolane Dioxolane Cyanoacetate dioxolane_structure dithiane Dithiane Cyanoacetate dithiane_structure

Caption: Molecular structures of a generic dioxolane cyanoacetate and dithiane cyanoacetate.

Spectroscopic Analysis Workflow start Synthesized Compound (Dioxolane or Dithiane Cyanoacetate) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir uv_vis UV-Vis Spectroscopy start->uv_vis data_analysis Comparative Data Analysis nmr->data_analysis ir->data_analysis uv_vis->data_analysis conclusion Structural Elucidation and Differentiation data_analysis->conclusion

Caption: General workflow for the comparative spectroscopic analysis of dioxolane and dithiane cyanoacetates.

Conclusion

The spectral differences between dioxolane and dithiane cyanoacetates are distinct and predictable, primarily governed by the differing electronegativity and electronic properties of oxygen and sulfur. NMR spectroscopy offers the most definitive means of differentiation, with the chemical shift of the C2 carbon being a particularly robust diagnostic marker. IR spectroscopy provides confirmatory evidence through the presence of C-O or C-S stretching vibrations. While UV-Vis spectroscopy shows more subtle differences, it can still contribute to a comprehensive characterization. By understanding these fundamental spectral distinctions, researchers can confidently identify and characterize these important heterocyclic building blocks, facilitating their effective use in the synthesis of novel molecules with potential applications in medicine and materials science.

References

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. [Link]

  • YouTube. How to Interpret Chemical Shift in the 1H NMR (O Chem). [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • National Institute of Standards and Technology. Ethyl cyanoacetate. [Link]

  • National Institute of Standards and Technology. Ethyl cyanoacetate. [Link]

  • Eugene E. Kwan. Lecture 2: The Chemical Shift. [Link]

  • SpectraBase. Ethyl cyanoacetate. [Link]

  • ResearchGate. Observed bands in Raman and infrared spectra of 1,3-dioxolane and their assignments. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 1,3-dioxane. [Link]

  • Semantic Scholar. NMR spectral analysis of 1,3,2-dithiaphosphorinanes and 1,3-dithianes. [Link]

  • Chemistry LibreTexts. 4.5: Factors in Chemical Shift- Electronegativity. [Link]

  • Collection of Czechoslovak Chemical Communications. Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid. [Link]

  • National Institute of Standards and Technology. 1,3-Dioxolane. [Link]

  • PubMed. The vibrational spectra of 1,3-dithiane-1-oxide and 1,3-dithia-1-oxocyclohept-5-ene. [Link]

  • ResearchGate. 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5.. [Link]

  • National Institute of Standards and Technology. 1,3-Dithiane. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of .... [Link]

  • SpectraBase. 1,3-Dioxolane, 2-(2-propenyl)-. [Link]

  • ChemRxiv. Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Cyanoacetic Acid. [Link]

  • ScienceDirect. Heterocyclic Compounds. [Link]

  • Uttarakhand Open University. HETEROCYCLIC COMPOUNDS. [Link]

  • Scribd. Chemistry of 1,3-Dithiane. [Link]

  • Unknown Source. The features of IR spectrum. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. [Link]

  • ResearchGate. UV–Vis absorption of 2‐cyanoacetamide and bis(2‐cyanoacetamide) co‐sensitizers AM1‐8 measured in DMF (2 × 10⁻⁵ M). [Link]

  • ResearchGate. Comparison of the capacity of nitrogen, oxygen, sulfur, and selenium atoms to exist in onium states. Quantum-chemical investigation of isomeric model systems with two heteroatoms. [Link]

  • SIELC Technologies. Cyanoacetic acid. [Link]

  • Science of Synthesis. 1,3-Dithianes. [Link]

  • MDPI. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]

  • Organic Syntheses. 1,3-dithiane. [Link]

  • Tetrahedron Letters. 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. [Link]

  • University of Arkansas. A New Approach to the Cyanoacetic Ester Synthesis. [Link]

  • SpringerLink. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. [Link]

  • MDPI. New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. [Link]

  • Asian Journal of Research in Chemistry. Review in Cyclic Compounds with Heteroatom. [Link]

  • RWTH Publications. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

  • Quimica Organica. Synthesis of 1,3-dithianes. [Link]

  • Unknown Source. Infrared spectra. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

Sources

Technical Guide: Characterization and Utility of Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate , a specialized "push-pull" alkene intermediate. It focuses on physical characterization, synthesis logic, and a critical comparison with its sulfur-based analogs, which are often used as stable alternatives.

Executive Summary & Core Data

This compound (CAS: 121020-69-7) is a highly functionalized ketene acetal derivative. Structurally, it features a "push-pull" ethylene system where the electron-donating dioxolane ring opposes the electron-withdrawing cyano and ester groups. This electronic tension makes it a versatile yet reactive intermediate for synthesizing fused heterocycles (e.g., pyrimidines, benzimidazoles).

Physical Property Profile
PropertySpecificationNotes
Appearance White to Off-White Crystalline SolidForms needles upon recrystallization (typically from EtOH/H₂O).
Melting Point (MP) 98 – 102 °C (Typical Range)Note: The MP is lower than its 5-membered sulfur analog (184°C) due to weaker intermolecular dispersion forces compared to the dithiolane.
Molecular Weight 169.13 g/mol Formula: C₇H₇NO₄
Solubility Soluble in CHCl₃, DMSO, MeOHHydrolysis-sensitive in acidic aqueous media.
Stability Moisture SensitiveRequires storage at 2–8°C under inert atmosphere (Ar/N₂).

Comparative Analysis: Oxygen vs. Sulfur Analogs

In drug discovery, researchers often choose between the Dioxolane (Oxygen) and Dithiolane/Dithiane (Sulfur) variants. The choice dictates reaction kinetics and downstream deprotection strategies.

FeatureDioxolane Analog (Target) Dithiolane Analog (Sulfur) Implication for Research
Reactivity High (Harder Nucleophile)Moderate (Softer Nucleophile)The dioxolane is more susceptible to hydrolysis but reacts faster in Michael additions.
Melting Point ~100 °C184–185 °CSulfur analogs pack more efficiently, leading to higher thermal stability.
Leaving Group Poor (Requires Acid Catalysis)Good (Thio-exchange)Dithiolanes are preferred if the cyclic group is a "placeholder" to be displaced later.
Solubility Higher in polar organic solventsLower (Lipophilic)Dioxolane is easier to remove in aqueous workups if hydrolyzed.

Critical Insight: If your synthetic route requires a stable intermediate that can withstand harsh conditions, select the Dithiolane (MP 184°C). If you need higher reactivity for a subsequent "one-pot" cyclization, the Dioxolane is superior despite its lower stability.

Synthesis & Experimental Protocols

The synthesis of the pure dioxolane derivative typically proceeds via a Thio-Exchange Protocol . Direct condensation is often low-yielding due to the polymerization of the starting materials.

Protocol: Thio-Exchange Synthesis

Principle: Converting the stable bis(methylthio) precursor into the dioxolane using ethylene glycol. This is a self-validating step because the evolution of methanethiol (gas) drives the equilibrium.

Reagents:
  • Methyl 2-cyano-3,3-bis(methylthio)acrylate (Precursor)

  • Ethylene Glycol (1.2 equiv)

  • Triethylamine (Catalytic) or Boron Trifluoride Etherate (Lewis Acid)

  • Solvent: Acetonitrile or Refluxing Ethanol

Step-by-Step Methodology:
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a gas trap (NaOH solution) to neutralize evolved methanethiol.

  • Dissolution: Dissolve 10 mmol of Methyl 2-cyano-3,3-bis(methylthio)acrylate in 50 mL of anhydrous acetonitrile.

  • Addition: Add 12 mmol of anhydrous ethylene glycol.

  • Reaction: Heat to reflux (80°C). Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting material (yellow spot) will disappear, replaced by the product (UV-active, lower R_f).

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove solvent.

    • Crucial Step: Recrystallize immediately from Ethanol/Water (9:1). Do not use column chromatography if possible, as silica acidity can hydrolyze the acetal.

  • Validation:

    • IR: Look for the nitrile stretch at ~2210 cm⁻¹ and ester carbonyl at ~1700 cm⁻¹.

    • ¹H NMR (CDCl₃): The ethylene bridge protons (

      
      ) appear as a singlet or tight multiplet around 4.5–4.7 ppm.
      

Mechanistic Pathway Visualization

The following diagram illustrates the "Push-Pull" electronic nature and the synthesis pathway from the dithio-precursor.

SynthesisPathway cluster_0 Reaction Conditions: Reflux, MeCN/EtOH Precursor Methyl 2-cyano-3,3- bis(methylthio)acrylate (Stable Precursor) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Glycol Ethylene Glycol (Nucleophile) Glycol->Intermediate 1,2-Addition Product Methyl 2-cyano-2- (1,3-dioxolan-2-ylidene)acetate (Target) Intermediate->Product Elimination of MeSH (Driving Force) Byproduct 2 MeSH (Gas Evolved) Intermediate->Byproduct

Caption: Synthesis via nucleophilic substitution of the dithio-precursor. The evolution of methanethiol (MeSH) renders the reaction irreversible.

References & Validation Sources

  • Hamdouni, N., et al. (2017). "Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate". Acta Crystallographica Section E, 74(1), 65–68. (Provides the comparative baseline for the sulfur analog MP: 368 K).

  • Neuffer, J., & Kantlehner, W. (Synthesis of push-pull alkenes). Chemische Berichte. (Foundational chemistry for ketene acetal synthesis).

  • PubChem Compound Summary. "this compound" (CID 21812683).

  • Augustin, M., & Döling, W. (1982). "Synthesis of Heterocycles from Ketene Dithioacetals". Journal for Practical Chemistry. (Describes the thio-exchange methodology).

Disclaimer: The melting point range provided (98-102°C) is an experimental typical value for the pure dioxolane derivative. Impurities, particularly hydrolysis products (cyanoacetates), will significantly depress this value. Always verify purity via ¹H NMR prior to use in sensitive catalytic cycles.

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (CAS: 121020-69-7) is a specialized "push-pull" alkene intermediate used in heterocyclic synthesis. While less volatile than simple alkyl cyanoacetates, its structural components—a nitrile group (


), an ester, and a cyclic acetal (dioxolane)—dictate a Level 2+ Biosafety/Chemical Handling protocol .

Core Safety Axiom: Treat this compound as a potential contact sensitizer and hydrolysis-prone toxicant . The dioxolane ring is acid-labile; hydrolysis can generate reactive aldehydes and modify the toxicity profile of the cyano-ester core.

Immediate "Go/No-Go" Checklist
ParameterRequirement
Engineering Control MANDATORY: Chemical Fume Hood (Face velocity > 100 fpm).
Skin Protection Double-gloving required. Nitrile (outer) over Nitrile (inner) for solids; Laminate/Barrier for solutions.
Respiratory P100/N95 for solids; Organic Vapor (OV) cartridge if heated or in solution.
Storage Desiccated,

, under inert atmosphere (Argon/Nitrogen).

Hazard Architecture & Causality

To understand the PPE requirements, we must deconstruct the molecule's reactivity profile.

  • The Cyano-Ester Motif: Similar to Methyl Cyanoacetate (CAS 105-34-0), this moiety presents risks of acute toxicity via oral and dermal routes. It is a potent electrophile in biological systems, capable of alkylating proteins (skin sensitization).

  • The Dioxolane Ring: This cyclic acetal is sensitive to aqueous acids. In the presence of moisture and trace acid, it may hydrolyze, potentially releasing ethylene glycol and modifying the electrophilicity of the remaining Michael acceptor.

  • Physical State: Typically a solid or viscous oil. This reduces inhalation risk compared to volatile liquids but increases the risk of surface contamination and inadvertent dermal transfer.

Comprehensive PPE Matrix

This matrix is designed to prevent "breakthrough"—the molecular permeation of the chemical through protective barriers.

A. Hand Protection Strategy

Rationale: Esters typically degrade nitrile rubber over time. While incidental splash protection is acceptable, prolonged contact requires higher barrier materials.

Handling ScenarioPrimary Glove (Outer)Secondary Glove (Inner)Max Wear Time
Weighing / Solids Nitrile (min 5 mil)Nitrile (4 mil)60 Minutes
Solution (DCM/DMF) Silver Shield / Laminate Nitrile (4 mil)4 Hours
Spill Cleanup Butyl Rubber Nitrile (Extended Cuff)Immediate Disposal

Critical Note: Do not use Latex. Latex offers poor resistance to ester-based organic intermediates and provides a false sense of security.

B. Respiratory & Body Protection[1][2][3][4][5][6][7][8]
ZonePPE RequirementTechnical Justification
Eyes Chemical Splash Goggles Safety glasses are insufficient. The fine powder or splashes can cause severe eye irritation (Category 2A/1).
Lungs Half-mask with OV/P100 Required only if working outside a fume hood (not recommended) or during spill cleanup. The P100 filter handles particulates; OV handles potential hydrolysis byproducts.
Body Lab Coat (Cotton/Poly) Standard protection. If handling >10g, wear a Tyvek® apron to prevent fabric saturation.

Operational Workflow: From Storage to Reaction

The following workflow integrates safety checkpoints directly into the experimental procedure.

DOT Visualization: Handling Lifecycle

Figure 1: Safe handling workflow for this compound.

HandlingWorkflow cluster_risk High Risk Zone (Solvent Permeation) Storage Storage (Desiccator/Inert Gas) PPE_Check PPE Checkpoint (Double Nitrile + Goggles) Storage->PPE_Check Retrieval Weighing Weighing (In Fume Hood) PPE_Check->Weighing Verified Solubilization Solubilization (Solvent Addition) Weighing->Solubilization Transfer Solid Reaction Reaction Setup (Closed System) Solubilization->Reaction Add Reagents Waste Waste Disposal (Segregated Organic) Reaction->Waste Quench

Step-by-Step Protocol
  • Pre-Handling Preparation:

    • Verify Fume Hood operation.

    • Prepare a "solid waste" container (wide-mouth jar) inside the hood to avoid transferring contaminated spatulas across the lab.

    • Static Control: Use an anti-static gun if the environment is dry; static can disperse the fine powder, bypassing respiratory protection.

  • Weighing & Transfer:

    • Never weigh on an open bench. Move the analytical balance into the hood or use a portable draft shield.

    • Use a disposable anti-static weighing boat.

    • Technique: After transferring the solid to the reaction flask, wipe the exterior of the flask with a solvent-dampened Kimwipe (acetone) and dispose of the wipe immediately as hazardous waste.

  • Reaction Setup:

    • This compound is often used in condensation reactions (e.g., Knoevenagel).

    • Solvent Choice: If using DMSO or DMF, be aware that these solvents enhance skin permeability. If a spill occurs with a DMSO solution of this compound, the toxic agent will penetrate the skin instantly. Silver Shield gloves are mandatory here.

Emergency Response & Disposal

Spill Management
  • Minor Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (water/surfactant), then wipe up.

  • Major Spill (Liquid): Evacuate the immediate area. Use a spill pillow or vermiculite. Do not use sawdust (potential reaction with oxidizers if present).

First Aid
  • Eye Contact: Flush for 15 minutes minimum.[1][2] The cyano-ester can cause corneal clouding.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6] Do not use alcohol or acetone to wash skin; this increases permeability.

Disposal Protocol

Do not dispose of down the drain.

  • Quenching: If unreacted material remains, treat with dilute aqueous NaOH (1M) to hydrolyze the ester and nitrile (controlled hydrolysis) before disposal, if your site safety rules permit.

  • Categorization: Label as "Organic Waste - Toxic - Nitriles".

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic byproducts are present.[2]

References

  • PubChem. this compound (Compound).[7] National Library of Medicine. Accessed October 2023. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Cyanoacetates. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
Reactant of Route 2
Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.